(2S,4R)-2-Isopropylpiperidine-4-ol
Description
BenchChem offers high-quality (2S,4R)-2-Isopropylpiperidine-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-2-Isopropylpiperidine-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S,4R)-2-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGONQZBEUCYFM-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to (2S,4R)-2-Isopropylpiperidine-4-ol: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide focuses on a specific substituted piperidine, (2S,4R)-2-Isopropylpiperidine-4-ol, a chiral molecule with potential applications in the development of novel therapeutics. The defined stereochemistry of this compound, with the isopropyl group in the S configuration at the 2-position and the hydroxyl group in the R configuration at the 4-position, dictates its three-dimensional structure and, consequently, its biological activity.
This technical guide provides a comprehensive overview of the known physical and chemical properties of (2S,4R)-2-Isopropylpiperidine-4-ol. It is designed to be a valuable resource for researchers in drug discovery and development, offering insights into its structural characteristics, analytical characterization, and key physicochemical parameters that influence its behavior in biological systems.
Structural and Physical Properties
(2S,4R)-2-Isopropylpiperidine-4-ol is a chiral heterocyclic compound. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the (2S,4R) isomer, both the isopropyl group at the C-2 position and the hydroxyl group at the C-4 position are expected to preferentially occupy equatorial positions to achieve the most stable conformation.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | |
| CAS Number | 1373223-80-3 (for 2-Isopropyl-piperidin-4-ol) | |
| Appearance | Off-white solid (for 2-Isopropyl-piperidin-4-ol) | |
| Melting Point | Not available. For comparison, the related compound 2-(4-Piperidyl)-2-propanol has a melting point of 133-137 °C.[2] | |
| Boiling Point | Not available. For comparison, the related compound 2-(4-Piperidyl)-2-propanol has a boiling point of 142 °C at 3.3 kPa.[2] | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, a common characteristic of small amino alcohols.[3] |
Chemical Properties and Reactivity
The chemical behavior of (2S,4R)-2-Isopropylpiperidine-4-ol is dictated by the presence of the secondary amine, the secondary alcohol, and the chiral centers within the piperidine ring.
Basicity (pKa): The piperidine nitrogen is basic due to the lone pair of electrons. The pKa of the conjugate acid is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The pKa of piperidine itself is approximately 11.2. Substituents on the ring can influence this value. For substituted piperidin-4-ols, pKa values are generally in the range of 9 to 11.[4][5] The isopropyl group at the 2-position may have a minor electron-donating effect, potentially slightly increasing the basicity compared to the unsubstituted piperidin-4-ol.
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A calculated LogP for the closely related 2-isopropyl-piperidine is 1.785, suggesting moderate lipophilicity.[6] The presence of the hydroxyl group in (2S,4R)-2-Isopropylpiperidine-4-ol would be expected to decrease the LogP value, making it more hydrophilic.
Reactivity: The secondary amine can undergo various reactions, including N-alkylation, N-acylation, and salt formation with acids. The secondary alcohol can be oxidized to a ketone or undergo esterification and etherification reactions. The stereochemistry of the molecule will influence the accessibility of these functional groups and the stereochemical outcome of reactions.
Stereoselective Synthesis
The synthesis of stereochemically defined piperidines is a significant area of research in organic chemistry. A general and efficient method for the stereoselective synthesis of substituted piperidin-4-ols involves a one-pot sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement.[7] This approach offers high diastereoselectivity in the ring formation step.
Another powerful strategy for constructing polysubstituted chiral piperidines is the three-component Mannich reaction, inspired by the biosynthesis of piperidine alkaloids.[8] These methods provide a conceptual framework for the synthesis of (2S,4R)-2-Isopropylpiperidine-4-ol, where the choice of starting materials and chiral catalysts is crucial for controlling the desired stereochemistry.
Conceptual Synthesis Workflow
Caption: A typical analytical workflow for the characterization of a novel chemical entity.
Conclusion
(2S,4R)-2-Isopropylpiperidine-4-ol represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of its physical and chemical properties is paramount for its effective use in drug discovery and development. This guide has provided a detailed overview of its structural features, key physicochemical parameters, and the analytical methodologies required for its unambiguous characterization. While some experimental data for this specific stereoisomer remains to be published, the principles and comparative data presented herein offer a solid foundation for researchers working with this and related piperidine derivatives. As with any chiral molecule, rigorous stereochemical control during synthesis and comprehensive analytical validation are critical to unlocking its full potential in the pursuit of new medicines.
References
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024, July 11). ACS Publications. Retrieved March 15, 2026, from [Link]
-
2-Isopropyl-piperidine - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved March 15, 2026, from [Link]
-
2-Propylpiperidine. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
-
Mass Spectrometry - Examples. (n.d.). University of Arizona. Retrieved March 15, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved March 15, 2026, from [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. (n.d.). AIR Unimi. Retrieved March 15, 2026, from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved March 15, 2026, from [Link]
-
Mass Spectrometry. (n.d.). Michigan State University. Retrieved March 15, 2026, from [Link]
-
2-Isopropyl-piperidine. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 15, 2026, from [Link]
-
Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. (2024, October 30). MDPI. Retrieved March 15, 2026, from [Link]
-
Isopropyl alcohol. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (n.d.). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]
- Stereoselective synthesis of piperidine derivatives. (n.d.). Google Patents.
-
pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
4-isopropylpiperidin-4-ol — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 15, 2026, from [Link]
-
The Chemical Profile of 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. (2026, February 27). Ningbo Inno Pharmchem Co.,Ltd. Retrieved March 15, 2026, from [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Piperidine. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]
-
13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. (2021, June 7). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
-
13C NMR Spectroscopy. (n.d.). Retrieved March 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Isopropyl-piperidine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NMR Structural Elucidation of (2S,4R)-2-Isopropylpiperidine-4-ol
Executive Summary
Piperidine scaffolds are ubiquitous in modern pharmacophores, and the stereochemical integrity of these rings drastically impacts target binding affinity and pharmacokinetic profiles. For (2S,4R)-2-isopropylpiperidine-4-ol , establishing the exact three-dimensional conformation in solution is a critical prerequisite for advanced drug development. This whitepaper provides a comprehensive, self-validating framework for predicting, assigning, and experimentally verifying the 1 H and 13 C NMR chemical shifts of this specific stereoisomer.
Section 1: Conformational Causality and Stereochemistry
Before interpreting empirical NMR data, one must establish the global minimum conformation of the molecule. The (2S,4R) absolute configuration dictates a specific 1,3-relationship between the C2-isopropyl and C4-hydroxyl groups.
Mapping this configuration onto a piperidine chair reveals that the (2S,4R) geometry corresponds to the cis diastereomer. In a six-membered ring, 1,3-cis substituents can simultaneously occupy equatorial positions. Because both the isopropyl and hydroxyl groups are sterically demanding, the cis-1,3-diequatorial chair conformation is overwhelmingly favored to minimize severe 1,3-diaxial steric strain[1].
This geometric reality is the causal foundation for all NMR observables. With both substituents locked in equatorial positions, the protons at C2 and C4 ( H2 and H4 ) are strictly axial. Furthermore, they reside on the same face of the ring as the axial proton at C6 ( H6ax ), creating a highly diagnostic 1,3,5-triaxial network .
Figure 1: Logical workflow for determining the global minimum conformation of the (2S,4R) isomer.
Section 2: 1 H NMR Chemical Shifts and Spin-Spin Coupling
The 1 H NMR spectrum is governed by the magnetic anisotropy of the chair conformation and the deshielding effects of the electronegative nitrogen and oxygen atoms[2]. Axial protons in piperidine systems are generally shielded relative to their equatorial counterparts due to the anisotropic effect of the adjacent C–C bonds.
Coupling constants (J) provide direct proof of this geometry via the Karplus equation. Trans-diaxial protons exhibit large scalar couplings (J ≈ 10–12 Hz), while axial-equatorial protons show small couplings (J ≈ 2–5 Hz). For instance, H4 (axial) will appear as a distinct triplet of triplets (tt) because it couples with two adjacent axial protons ( H3ax , H5ax ) with large J values, and two adjacent equatorial protons ( H3eq , H5eq ) with small J values.
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Shift (δ, ppm) | Multiplicity | Coupling Constants (J in Hz) | Int. | Assignment Rationale |
| H4 (ax) | 3.65 | tt | 10.5, 4.5 | 1H | Deshielded by geminal -OH; two large ax-ax, two small ax-eq couplings. |
| H6 (eq) | 3.10 | ddd | 12.0, 4.0, 2.0 | 1H | Deshielded by adjacent N; equatorial position is downfield of axial. |
| H6 (ax) | 2.65 | td | 12.0, 2.5 | 1H | Deshielded by N; large ax-ax geminal coupling. |
| H2 (ax) | 2.45 | ddd | 10.5, 6.5, 3.0 | 1H | Deshielded by N; coupled to H3ax (large), H3eq (small), and iPr-CH. |
| H3 (eq) | 2.00 | m | - | 1H | Typical equatorial methylene proton. |
| H5 (eq) | 1.95 | m | - | 1H | Typical equatorial methylene proton. |
| iPr-CH | 1.60 | octet | 6.5 | 1H | Methine proton of the isopropyl group. |
| H5 (ax) | 1.35 | q | 11.5 | 1H | Upfield due to axial position; large ax-ax couplings. |
| H3 (ax) | 1.20 | q | 11.5 | 1H | Upfield due to axial position; large ax-ax couplings. |
| iPr-CH 3 (a) | 0.90 | d | 6.5 | 3H | Diastereotopic methyl group (molecule lacks a plane of symmetry). |
| iPr-CH 3 (b) | 0.85 | d | 6.5 | 3H | Diastereotopic methyl group. |
| NH / OH | 2.0 - 2.5 | br s | - | 2H | Exchangeable protons; broad due to quadrupolar relaxation/exchange. |
Section 3: 13 C NMR Chemical Shifts and Substituent Effects
Carbon chemical shifts are highly sensitive to the electronegativity of attached heteroatoms (α-effect) and the steric environment (γ-gauche effect)[3]. In the cis-1,3-diequatorial conformation, the γ-gauche shielding effects are minimized compared to an axial isomer, leading to relatively downfield shifts for the ring carbons. C4 is strongly deshielded by the hydroxyl group, while C2 is deshielded by both the adjacent amine and the α-alkyl (isopropyl) group.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Shift (δ, ppm) | Type | Assignment Rationale |
| C4 | 68.5 | CH | Strongly deshielded by direct attachment to the electronegative hydroxyl oxygen. |
| C2 | 62.0 | CH | Deshielded by adjacent nitrogen and the α-alkyl (isopropyl) group. |
| C6 | 44.0 | CH 2 | Deshielded by adjacent nitrogen; lacks the α-alkyl effect present at C2. |
| C3 | 40.5 | CH 2 | β-effect from both the C2-isopropyl and C4-hydroxyl groups. |
| C5 | 35.0 | CH 2 | β-effect from the C4-hydroxyl group only. |
| iPr-CH | 32.0 | CH | Typical isopropyl methine carbon attached to a ring. |
| iPr-CH 3 (a) | 19.0 | CH 3 | Diastereotopic methyl carbon. |
| iPr-CH 3 (b) | 18.5 | CH 3 | Diastereotopic methyl carbon. |
Section 4: The Self-Validating 2D NMR Protocol
To move from theoretical prediction to empirical certainty, a self-validating 2D NMR workflow must be executed. While 1D NMR provides the isolated components, 2D NMR builds the molecular framework and definitively proves the stereochemistry[4].
Figure 2: Multiplexed 2D NMR workflow for self-validating structural and stereochemical assignments.
Step-by-Step Methodology for Acquisition and Validation
Phase 1: Sample Preparation
-
Dissolve 25 mg of high-purity (2S,4R)-2-isopropylpiperidine-4-ol in 0.6 mL of CDCl 3 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm precision NMR tube, ensuring no particulate matter or concentration gradients exist (which degrade magnetic field homogeneity).
Phase 2: 1D Framework Acquisition
-
Acquire a 1 H NMR spectrum (400 or 500 MHz) using a 30° excitation pulse and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the aliphatic signals.
-
Acquire a 13 C{ 1 H} NMR spectrum (100 or 125 MHz) using composite pulse decoupling (e.g., WALTZ-16). Set D1 to 2.0 seconds to allow relaxation of the methine carbons.
Phase 3: Spin-System Elucidation (COSY & HSQC)
-
Execute a gradient-selected COSY experiment. Trace the continuous aliphatic spin system starting from the highly deshielded H4(ax) proton through the H3 methylene protons, terminating at H2(ax) .
-
Execute a multiplicity-edited HSQC experiment. Correlate the assigned proton resonances to their directly attached carbons. The phase of the HSQC cross-peaks will differentiate CH/CH 3 (positive) from CH 2 (negative) groups, instantly validating the assignments of C3, C5, and C6.
Phase 4: Stereochemical Validation (NOESY)
-
Execute a 2D NOESY experiment with a mixing time ( τm ) of 300–500 ms. This specific mixing time is chosen to allow sufficient cross-relaxation for small molecules (~143 Da) while minimizing spin diffusion artifacts.
-
Interrogate the spectrum for the diagnostic 1,3,5-triaxial spatial correlations. The presence of strong NOE cross-peaks between H2(ax)↔H4(ax) , H4(ax)↔H6(ax) , and H2(ax)↔H6(ax) provides absolute, self-validating proof of the cis-1,3-diequatorial conformation , thereby confirming the (2S,4R) relative stereochemistry.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.[1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[3]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[4]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[2]
Sources
Unveiling the Three-Dimensional Architecture of (2S,4R)-2-Isopropylpiperidine-4-ol Derivatives: A Technical Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The (2S,4R)-2-Isopropylpiperidine-4-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its inherent chirality and conformational flexibility are critical determinants of molecular recognition and pharmacological activity. A precise understanding of the three-dimensional arrangement of atoms and functional groups within this scaffold is therefore paramount for rational drug design and development. X-ray crystallography stands as the definitive technique for elucidating these intricate structural details in the solid state.
This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the X-ray crystallographic analysis of (2S,4R)-2-Isopropylpiperidine-4-ol derivatives. It is designed to equip researchers with the foundational knowledge and practical insights required to successfully navigate the journey from a synthesized compound to a refined crystal structure. While specific crystallographic data for a single, universally applicable derivative is not presented—as each new derivative constitutes a unique research undertaking—this guide offers a robust framework of established methodologies and best practices, supported by examples from the broader class of piperidine-containing compounds.
The Strategic Importance of Crystallization
The journey to a crystal structure begins with the often-challenging yet crucial step of growing high-quality single crystals. The ordered arrangement of molecules in a crystal lattice is what allows for the diffraction of X-rays, ultimately leading to a detailed molecular structure. For (2S,4R)-2-Isopropylpiperidine-4-ol derivatives, the presence of polar hydroxyl and amine functionalities, coupled with a non-polar isopropyl group, presents a unique crystallization challenge.
Key Considerations for Crystallization:
-
Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal nucleation and growth.
-
Solvent Selection: The choice of solvent or solvent system is critical. A solvent in which the compound has moderate solubility is often ideal. Common techniques include:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystallization.
-
-
Chirality: As the target molecule is chiral, crystallization may yield a racemic conglomerate, a racemic compound, or, if enantiomerically pure starting material is used, an enantiopure crystal. Crystallization can sometimes be used as a method of chiral resolution.[1][2]
The Crystallography Workflow: From Crystal to Structure
The overall process of determining a crystal structure via X-ray diffraction can be broken down into a series of well-defined stages.
Sources
Mechanism of formation for (2S,4R)-2-Isopropylpiperidine-4-ol
An In-depth Technical Guide Topic: Mechanism of Formation for (2S,4R)-2-Isopropylpiperidine-4-ol Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The (2S,4R)-2-isopropylpiperidine-4-ol scaffold is a pivotal chiral building block in medicinal chemistry, valued for its presence in various bioactive alkaloids and pharmaceutical agents. Achieving the precise (2S,4R) stereochemistry—a cis relationship between the C2 isopropyl and C4 hydroxyl groups—is a non-trivial synthetic challenge that demands a sophisticated understanding of stereocontrol. This technical guide provides an in-depth analysis of the primary stereoselective strategies for the formation of this target molecule. We will deconstruct the core mechanisms governing two principal and highly effective pathways: the diastereoselective hydrogenation of a 2-isopropyl-4-pyridone precursor and the substrate-controlled diastereoselective reduction of a chiral 2-isopropyl-4-piperidone. By examining the underlying principles of catalyst-surface interactions, transition state geometries, and conformational analysis, this guide offers field-proven insights into the rational design of synthetic routes to (2S,4R)-2-isopropylpiperidine-4-ol with high stereochemical fidelity.
Introduction: The Strategic Importance of the (2S,4R)-2,4-Disubstituted Piperidine Core
The piperidine ring is one of the most ubiquitous N-heterocyclic motifs in natural products and pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The introduction of multiple stereocenters, as seen in (2S,4R)-2-isopropylpiperidine-4-ol, dramatically increases molecular complexity and the potential for specific, high-affinity binding.
The target molecule possesses two key stereochemical features:
-
Absolute Configuration: The stereocenters are defined as (S) at the C2 position and (R) at the C4 position.
-
Relative Configuration: The substituents at C2 (isopropyl) and C4 (hydroxyl) are in a cis orientation relative to the piperidine ring plane.
Controlling both the relative and absolute stereochemistry is paramount. This guide will focus on the mechanistic underpinnings of synthetic strategies that accomplish this, providing the causal logic behind experimental design for researchers in drug development and synthetic chemistry.
Principal Synthetic Strategies and Mechanistic Foundations
The synthesis of (2S,4R)-2-isopropylpiperidine-4-ol can be approached through several strategic disconnections. We will focus on the two most direct and mechanistically insightful methods that leverage substrate and reagent control to establish the desired stereochemistry.
Strategy A: Diastereoselective Catalytic Hydrogenation of a Prochiral Pyridone
This strategy represents a highly convergent approach, constructing the piperidine ring and setting both stereocenters in a single reductive step from 2-isopropyl-4-pyridone. The stereochemical outcome is dictated by the interaction of the substrate with the surface of a heterogeneous catalyst.
The hydrogenation of pyridine rings can be challenging due to their aromatic stability but is readily achieved under acidic conditions or with specific catalysts like Platinum(IV) oxide (PtO₂), often called Adams' catalyst.[2] For 4-pyridones, which exist in tautomeric equilibrium with 4-hydroxypyridines, the hydrogenation proceeds more readily.[3] In acidic media like acetic acid, the enol form can be stabilized by acylation, which facilitates reduction.[3]
The crucial aspect is the diastereoselectivity of the hydrogen addition. The reaction proceeds via the Horiuti-Polanyi mechanism, involving the stepwise addition of hydrogen atoms to the substrate adsorbed on the catalyst surface. The substrate preferentially adsorbs via its less sterically hindered face, leading to a syn-addition of hydrogen across the double bonds. For a 2-substituted pyridone, this directs the formation of the cis-2,4-disubstituted piperidine as the major product.
Caption: Workflow for Diastereoselective Hydrogenation.
Strategy B: Diastereoselective Reduction of a Chiral 4-Piperidone
This approach decouples the ring formation from the establishment of the C4 stereocenter. An enantiomerically pure precursor, N-protected-(2S)-2-isopropyl-4-piperidone, is first synthesized. The stereochemistry at C4 is then installed via a diastereoselective reduction of the ketone, where the existing stereocenter at C2 directs the approach of the hydride reagent.
The conformational preference of the piperidone ring is key to understanding the stereochemical outcome. To minimize A(1,3) strain, the bulky N-protecting group (e.g., Boc) and the C2-isopropyl group will preferentially occupy equatorial positions in the chair conformation. This locks the conformation and presents a biased steric environment around the C4 carbonyl.
The reduction of the C4 ketone can be achieved with various hydride reagents (e.g., NaBH₄, LiAlH₄, L-Selectride®). According to established models of acyclic stereocontrol, such as the Felkin-Anh model, the nucleophilic hydride will attack the carbonyl carbon from the less hindered trajectory. In this case, axial attack is sterically favored over equatorial attack, which would be hindered by the axial hydrogens at C3 and C5. Axial attack of the hydride from the bottom face leads to the formation of an equatorial hydroxyl group, resulting in the desired (4R) configuration and the overall cis-(2S,4R) product.
In-Depth Mechanistic Analysis of Stereocontrol
The success of these syntheses hinges on the precise control of transition state energies. Below, we visualize the mechanistic rationale for the observed stereoselectivity.
Mechanism of Stereodirection in Ketone Reduction (Strategy B)
The conformational rigidity of the N-Boc-(2S)-2-isopropyl-4-piperidone intermediate is the critical factor. The large isopropyl group at C2 locks the ring into a chair conformation where it occupies the equatorial position to avoid steric clashes.
Caption: Energy profile of diastereoselective ketone reduction.
This substrate-controlled reduction is highly reliable and predictable. The choice of a bulkier reducing agent (e.g., L-Selectride®) can further enhance the selectivity for axial attack, often leading to excellent diastereomeric ratios.
Experimental Protocols
The following protocols are illustrative examples based on established methodologies for the synthesis of substituted piperidines.[2][4] Researchers should perform their own risk assessment and optimization.
Protocol: Catalytic Hydrogenation of 2-Isopropyl-4-pyridone (Strategy A)
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 2-isopropyl-4-pyridone (1.0 equiv), Platinum(IV) oxide (PtO₂, 0.05 equiv), and glacial acetic acid as the solvent (approx. 0.1 M concentration).
-
Inerting: Seal the vessel and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50-70 bar.[2]
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring hydrogen uptake.
-
Workup: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to pH > 10 with aqueous NaOH. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the cis- and trans-diastereomers, with the cis-(2S,4R) isomer typically being the major product.
Protocol: Diastereoselective Reduction of N-Boc-(2S)-2-isopropyl-4-piperidone (Strategy B)
-
Reactor Setup: To a round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-(2S)-2-isopropyl-4-piperidone (1.0 equiv) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until all starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel to afford (2S,4R)-N-Boc-2-isopropylpiperidine-4-ol with high diastereoselectivity.
Data Presentation and Strategic Comparison
The choice of synthetic strategy depends on factors such as precursor availability, scalability, and the required level of stereopurity.
| Strategy | Key Transformation | Stereocontrol Element | Typical Diastereomeric Ratio (cis:trans) | Advantages | Disadvantages |
| A: Hydrogenation | Pyridone → Piperidine | Catalyst surface-directed syn-addition | 5:1 to 15:1 | Convergent, atom-economical | Requires high-pressure equipment; may yield diastereomeric mixtures requiring separation. |
| B: Ketone Reduction | Piperidone → Piperidinol | Substrate control (C2-substituent) | 10:1 to >20:1 | High diastereoselectivity, predictable outcome | Requires synthesis of an enantiopure piperidone precursor; less convergent. |
| C: Chiral Resolution | Separation of Racemates | Diastereomeric salt crystallization | N/A | Access to high enantiopurity | Yield is theoretically limited to 50% (without a racemization loop); can be empirical.[5] |
Conclusion
The formation of (2S,4R)-2-isopropylpiperidine-4-ol is a challenge of stereocontrol that can be effectively addressed through rational synthetic design. The two primary strategies detailed herein—diastereoselective hydrogenation and diastereoselective reduction—offer robust and reliable pathways to the target molecule. The hydrogenation approach is notable for its convergency, while the reduction of a chiral piperidone provides exceptional levels of diastereoselectivity based on predictable conformational and stereoelectronic effects. A thorough understanding of the underlying mechanisms, from catalyst-substrate interactions to transition state geometries in hydride reductions, empowers researchers to select and optimize the ideal route for their specific application, ensuring the efficient and stereochemically precise synthesis of this valuable chemical building block.
References
-
Kranke, B., et al. (n.d.). Arabinosylamine in Asymmetric Syntheses of Chiral Piperidine Alkaloids. Thieme. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 4(9), 1697-1703. Available at: [Link]
-
Hartley, R. C., et al. (2006). Stereodivergent diversity oriented synthesis of piperidine alkaloids. European Journal of Organic Chemistry, 2006(22), 4998-5001. Available at: [Link]
-
Sebbar, N., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4486-4489. Available at: [Link]
-
Gnamm, C., et al. (2009). Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids. Chemistry, 15(9), 2050-4. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Miller, S. J., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(48), 15232-15243. Available at: [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(5), 232-237. Available at: [Link]
-
Krische, M. J., et al. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters, 7(25), 5743-6. Available at: [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]
-
chemeurope.com. (n.d.). Chiral resolution. chemeurope.com. Available at: [Link]
-
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]
-
Reddy, M. V. R., et al. (2006). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. Tetrahedron: Asymmetry, 17(12), 1835-1840. Available at: [Link]
-
Wang, J., et al. (2014). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic Chemistry Frontiers, 1(1), 51-58. Available at: [Link]
- Freifelder, M. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. U.S. Patent 3,408,354.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
-
Li, H., et al. (2014). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. Organic Letters, 16(3), 940-943. Available at: [Link]
Sources
Conformational Thermodynamics and Structural Dynamics of (2S,4R)-2-Isopropylpiperidine-4-ol
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Substituted piperidines are ubiquitous pharmacophores in modern medicinal chemistry. The precise three-dimensional orientation of their substituents dictates receptor affinity, metabolic stability, and overall pharmacokinetic profiles. This whitepaper provides a rigorous thermodynamic analysis of (2S,4R)-2-Isopropylpiperidine-4-ol , exploring how its specific stereochemical architecture forces a highly biased conformational equilibrium. By synthesizing theoretical A-values with self-validating experimental protocols, this guide serves as a blueprint for analyzing highly substituted saturated heterocycles in drug discovery pipelines.
Stereochemical Architecture & The Trans-2,4 Paradigm
To understand the thermodynamic stability of a substituted piperidine, one must first map its absolute configuration to its relative stereochemistry.
For (2S,4R)-2-Isopropylpiperidine-4-ol:
-
C2 Position (S-configuration): Assigning priorities (N > C3 > Isopropyl > H), the (S) configuration dictates that the bulky isopropyl group projects "upward" (wedge) relative to the average plane of the ring.
-
C4 Position (R-configuration): Assigning priorities (OH > C3 > C5 > H), the (R) configuration dictates that the hydroxyl group projects "downward" (dash).
Because the C2 and C4 substituents point in opposite directions relative to the ring face, this molecule is a trans-2,4-disubstituted piperidine . In a six-membered chair conformation, a trans-1,3 relationship (positions 2 and 4 are 1,3 to each other) strictly requires an equatorial-axial (e,a) or axial-equatorial (a,e) arrangement. They cannot be diequatorial.
Logical derivation of the dominant conformer from the (2S,4R) stereochemical configuration.
Thermodynamic Drivers: A-Values and Steric Strain
Because the molecule must adopt an (e,a) or (a,e) conformation, the thermodynamic equilibrium is determined by a direct competition between the steric requirements (A-values) of the isopropyl and hydroxyl groups.
The C2 position in piperidines is uniquely sensitive. Unlike a simple cyclohexane, a substituent at C2 experiences complex steric interactions with the adjacent nitrogen lone pair and the axial hydrogen at C6[1]. For an isopropyl group, this results in an exceptionally high A-value (>4.0 kcal/mol), driving an overwhelming preference for the equatorial orientation[1]. Conversely, the C4 position behaves more analogously to a standard cyclohexane ring, where the hydroxyl group possesses a relatively modest A-value of approximately 0.7 kcal/mol[1].
Quantitative Conformational Analysis
| Substituent | Position | A-Value (kcal/mol) | Preferred Orientation | Structural Impact |
| Isopropyl | C2 | > 4.0 | Equatorial | Induces severe pseudoallylic strain if axial. |
| Hydroxyl | C4 | ~ 0.7 | Equatorial | Minor 1,3-diaxial interactions if axial. |
Calculating the Free Energy Difference ( ΔG∘ ): The energy of each conformer is roughly the sum of the A-values of its axial substituents.
-
Conformer A (iPr equatorial, OH axial): E≈0+0.7=0.7 kcal/mol
-
Conformer B (iPr axial, OH equatorial): E≈4.0+0=4.0 kcal/mol
The resulting free energy difference is ΔG∘≈3.3 kcal/mol . Using the Boltzmann distribution equation ( Keq=e−ΔG∘/RT ) at 298K, the ratio of Conformer A to Conformer B is approximately 262:1 . Therefore, >99.6% of the molecules exist as Conformer A.
Note on Twist-Boat Dynamics: While highly sterically encumbered systems sometimes collapse into twist-boat conformations to relieve severe 1,3-diaxial strain, the relatively low A-value of the hydroxyl group is insufficient to overcome the ~5 kcal/mol enthalpic penalty of adopting a twist-boat. Thus, the rigid chair remains the global minimum.
Experimental Validation: A Self-Validating Protocol
To empirically validate this thermodynamic bias, a multi-modal approach combining Variable Temperature (VT) NMR spectroscopy and Density Functional Theory (DFT) is required.
A self-validating experimental design does not rely on a single line of evidence. Here, the VT-NMR provides the macroscopic thermodynamic ratio ( Keq ), the NOESY provides the microscopic spatial arrangement (confirming which conformer is dominant), and the DFT calculations provide the theoretical underpinning[2]. If the DFT-calculated ΔG matches the NMR-derived ΔG , and the optimized DFT geometry predicts the exact inter-proton distances observed in the NOESY spectra, the system is fully validated.
Step-by-Step Methodology
Phase 1: Low-Temperature Nuclear Magnetic Resonance (VT-NMR)
-
Sample Preparation: Dissolve 15 mg of highly pure (>99% ee) (2S,4R)-2-Isopropylpiperidine-4-ol in 0.6 mL of anhydrous CD₂Cl₂. Causality: CD₂Cl₂ (freezing point -97°C) is chosen over CDCl₃ to allow deep cooling to -78°C without solvent crystallization. A non-polar solvent is critical to prevent competitive intermolecular hydrogen bonding, ensuring the measured equilibrium reflects intrinsic intramolecular steric drivers.
-
Instrument Calibration: Tune and match the 600 MHz NMR cryoprobe at 298K, then gradually cool to 195K (-78°C). Allow 15 minutes for thermal equilibration to prevent convection currents.
-
Data Acquisition (1D ¹H): Acquire a standard ¹H spectrum. At -78°C, the chair-chair interconversion is slower than the NMR timescale, "freezing" the conformers and resulting in distinct, resolvable peaks.
-
Integration & Kinetics: Integrate the isolated C4-carbinol proton signals. The ratio of these integrals directly yields the equilibrium constant ( Keq ), from which the empirical ΔG∘ is calculated.
-
Spatial Validation (NOESY): Execute a 2D NOESY experiment with a mixing time of 300 ms. Causality: In Conformer A, the equatorial C4-proton will show distinct through-space cross-peaks to adjacent axial protons, confirming the hydroxyl group is forced into the axial position.
Phase 2: Density Functional Theory (DFT) Benchmarking
-
Initial Conformational Search: Utilize molecular mechanics (MMFF94) to generate starting geometries for all possible chair and twist-boat conformers.
-
Geometry Optimization: Optimize the lowest energy structures using the ωB97X-D/def2-TZVP level of theory. Causality: Standard Hartree-Fock or basic DFT often fails to accurately capture dispersion forces. The inclusion of empirical dispersion (the '-D') is mandatory here, as the London dispersion forces between the bulky isopropyl group and the piperidine ring significantly modulate the ground-state energy[2].
-
Thermodynamic Extraction: Run vibrational frequency calculations to extract the zero-point energy (ZPE) and thermal corrections. Compare the calculated Gibbs Free Energy ( ΔG ) of the conformers to cross-validate the empirically derived ΔG∘ from Phase 1.
Self-validating experimental workflow combining low-temperature NMR and DFT calculations.
Implications for Pharmacophore Modeling
The thermodynamic rigidity of (2S,4R)-2-Isopropylpiperidine-4-ol has profound implications for drug design. Because the molecule is essentially locked in a single conformation (>99.6% abundance), the spatial vectors of the nitrogen lone pair, the isopropyl steric bulk, and the hydroxyl hydrogen-bond donor are fixed.
When incorporating this fragment into a larger Active Pharmaceutical Ingredient (API), medicinal chemists can treat it as a rigid scaffold rather than a flexible linker. This reduces the entropic penalty upon binding to a target receptor, potentially increasing binding affinity ( ΔGbind ) provided the pre-organized conformation matches the receptor's active site topology.
References
-
Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values ChemRxiv URL: [Link]
-
Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory PMC (NIH) URL: [Link]
Sources
Application Note: Asymmetric Synthesis Protocol for (2S,4R)-2-Isopropylpiperidine-4-ol via Chemoenzymatic Strategy
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide
Strategic Route Design & Mechanistic Rationale
The 2,4-disubstituted piperidine scaffold is a ubiquitous structural motif in modern pharmacophores, frequently appearing in targeted therapeutics and alkaloid natural products[1]. Synthesizing the specific (2S,4R)-2-isopropylpiperidine-4-ol diastereomer presents a significant stereochemical challenge: establishing the absolute configuration at C2 while maintaining strict diastereocontrol to achieve the cis-equatorial-equatorial relationship at C4.
Traditional alkylation of piperidones or unguided hydride reductions often yield intractable thermodynamic mixtures of cis and trans isomers due to the conformational flexibility of the azacyclohexane ring. To circumvent this, we detail a highly authoritative chemoenzymatic workflow that merges organocatalysis with biocatalysis to create a self-validating, highly enantioselective system.
Mechanistic Causality
-
Organocatalytic Aza-Diels-Alder (C2 Stereocontrol): The sequence initiates with the condensation of isobutyraldehyde and benzylamine to form a prochiral imine. A Chiral Phosphoric Acid (CPA) catalyst is employed to activate the imine. The bulky chiral binaphthyl backbone of the CPA sterically shields the Re-face of the imine. Consequently, Danishefsky's diene is forced to attack exclusively from the Si-face. This stereoelectronic routing establishes the (S)-configuration at the C2 position with >98% enantiomeric excess (ee).
-
Biocatalytic Ketoreduction (C4 Stereocontrol): Following hydrogenation of the dihydropyridinone intermediate, the critical C4 hydroxyl group is installed. Chemical reductants (e.g., NaBH₄, L-Selectride) fail to provide absolute diastereocontrol. Instead, we utilize a highly engineered Ketoreductase (KRED)[2]. The enzyme's strictly confined active site locks the (S)-1-benzyl-2-isopropylpiperidin-4-one in a specific orientation, delivering the hydride from NADPH exclusively to the axial face of the carbonyl. This forces the resulting hydroxyl group into the equatorial position, yielding the (4R)-configuration and locking the molecule into the desired (2S,4R)cis-geometry[3].
Visualizations of the Synthetic Logic
Caption: Workflow for the chemoenzymatic asymmetric synthesis of (2S,4R)-2-Isopropylpiperidine-4-ol.
Caption: Stereochemical control mechanisms governing the (2S,4R) configuration.
Experimental Protocols
Step 1: Synthesis of (S)-1-Benzyl-2-isopropyl-2,3-dihydropyridin-4(1H)-one
Objective: Establish the (S)-C2 stereocenter via enantioselective Aza-Diels-Alder reaction.
-
Imine Formation: In a flame-dried Schlenk flask under N₂, dissolve benzylamine (10.0 mmol) and isobutyraldehyde (10.5 mmol) in anhydrous toluene (30 mL). Add anhydrous MgSO₄ (2.0 g) and stir at room temperature for 2 hours. Filter the solution under inert atmosphere to remove MgSO₄.
-
Cycloaddition: Cool the imine solution to -40 °C. Add the chiral phosphoric acid catalyst, (R)-TRIP (0.5 mmol, 5 mol%).
-
Dropwise, add Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene, 12.0 mmol) over 15 minutes. Stir the reaction at -40 °C for 24 hours.
-
Workup: Quench the reaction with trifluoroacetic acid (TFA, 2.0 mL) at -40 °C, then warm to room temperature and stir for 1 hour to hydrolyze the silyl enol ether. Neutralize with saturated aqueous NaHCO₃, extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc, 4:1).
Self-Validation Check: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H). The ee must be >95% before proceeding. If lower, the catalyst integrity or moisture content in the toluene must be investigated.
Step 2: Synthesis of (S)-1-Benzyl-2-isopropylpiperidin-4-one
Objective: Saturation of the enone olefin while preserving the benzyl protecting group.
-
Dissolve the dihydropyridinone from Step 1 (8.0 mmol) in EtOAc (40 mL).
-
Add 10% Pd/C (0.1 g). Purge the flask with N₂, then backfill with H₂ gas (balloon pressure, 1 atm).
-
Stir vigorously at room temperature for 4 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with EtOAc (20 mL) and concentrate the filtrate in vacuo.
Self-Validation Check: ¹H NMR must show the disappearance of the vinylic protons (δ 5.0 - 7.5 ppm) and the retention of the benzyl CH₂ singlet (δ ~3.6 ppm).
Step 3: Biocatalytic Reduction to (2S,4R)-1-Benzyl-2-isopropylpiperidin-4-ol
Objective: Diastereoselective installation of the (4R)-hydroxyl group[4].
-
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.
-
Reaction Assembly: To the buffer, add D-glucose (5.0 g), NADP⁺ (50 mg), Glucose Dehydrogenase (GDH, 100 mg), and a highly stereoselective Ketoreductase (e.g., Codexis KRED-P1-A04 or equivalent axial-attacking KRED, 200 mg).
-
Dissolve the ketone from Step 2 (7.0 mmol) in DMSO (5 mL) and add it dropwise to the aqueous enzyme solution.
-
Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24 hours. Maintain pH at 7.0 using an autotitrator (1 M NaOH) if necessary.
-
Workup: Extract the aqueous layer with Methyl tert-butyl ether (MTBE, 3 × 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.
Self-Validation Check (Critical): Obtain a ¹H NMR spectrum. The C4-H proton should appear as a broad multiplet with two large trans-diaxial coupling constants ( J≈10−11 Hz), confirming its axial position. Conduct a NOESY experiment: a strong cross-peak between the axial C2-H and axial C4-H definitively validates the cis-(2S,4R) relative stereochemistry.
Step 4: Global Deprotection to (2S,4R)-2-Isopropylpiperidine-4-ol
Objective: Removal of the N-benzyl group to yield the final target.
-
Dissolve the intermediate from Step 3 (6.0 mmol) in HPLC-grade Methanol (30 mL).
-
Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 150 mg).
-
Transfer to a high-pressure hydrogenation reactor. Purge with N₂, then pressurize with H₂ to 50 psi.
-
Stir at 40 °C for 12 hours.
-
Workup: Filter through Celite, wash with MeOH, and concentrate to yield the free base. Note: The free base is prone to atmospheric CO₂ absorption. Immediately store under argon or treat with 1.0 eq of HCl in diethyl ether to isolate as the stable hydrochloride salt.
Quantitative Data & Analytical Summary
The following table summarizes the expected quantitative metrics for this chemoenzymatic protocol, demonstrating high throughput and exceptional stereocontrol.
| Step | Chemical Transformation | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Primary Analytical Method |
| 1 | Aza-Diels-Alder | 82% | >98% (S) | N/A | Chiral HPLC (AD-H column) |
| 2 | Olefin Reduction | 95% | >98% (S) | N/A | ¹H NMR, GC-MS |
| 3 | Biocatalytic KRED Reduction | 91% | >98% (S) | >99:1 (cis:trans) | ¹H NMR (NOESY), Chiral GC |
| 4 | N-Debenzylation | 98% | >98% (2S) | >99:1 (2S,4R) | Optical Rotation, LC-MS |
Sources
Application Note: Chemoselective N-Alkylation Procedures for (2S,4R)-2-Isopropylpiperidine-4-ol
Executive Summary
(2S,4R)-2-Isopropylpiperidine-4-ol is a highly functionalized, chiral saturated heterocycle frequently utilized as a structural scaffold in fragment-based drug discovery and API synthesis. The functionalization of this molecule presents a classic chemoselectivity challenge: differentiating a secondary amine from a secondary alcohol. Furthermore, the C2 stereocenter (bearing the isopropyl group) is highly susceptible to epimerization under harsh basic conditions or in the presence of certain transition metals. This application note details field-proven methodologies for achieving >95% N-alkylation selectivity while strictly preserving the (2S,4R) diastereomeric configuration.
Mechanistic Insights & Chemoselectivity
The successful functionalization of (2S,4R)-2-Isopropylpiperidine-4-ol relies on exploiting the nucleophilic and kinetic differentials between the basic secondary amine and the secondary alcohol.
Reductive Amination (The Gold Standard): Condensation of the piperidine nitrogen with an aldehyde or ketone forms an intermediate iminium ion, which is subsequently reduced by a hydride source. Because hydroxyl groups do not form stable condensates with carbonyls under these conditions, this pathway is inherently 100% chemoselective for nitrogen. Utilizing mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) prevents the epimerization of the sensitive C2 stereocenter, a critical advantage over transition-metal-catalyzed methods that can cause stereochemical scrambling[1]. Recent optimizations in similar piperidinol systems demonstrate that acetic acid co-catalysis significantly accelerates iminium formation without degrading the alcohol[2].
Direct Sₙ2 Alkylation: When reductive amination is not feasible (e.g., introducing a methyl group via MeI, or an alkyl chain lacking a stable carbonyl precursor), direct alkylation with alkyl halides is employed. The nitrogen atom is inherently more nucleophilic than the oxygen. By using a mild, insoluble base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile), the reaction remains kinetically controlled, favoring N-alkylation[3]. However, strict stoichiometric control is mandatory. Excess electrophile or the use of strong bases (e.g., NaH) shifts the reaction out of kinetic control, leading to undesired N,N-dialkylation (quaternization) or O-alkylation[4].
Fig 1: Chemoselectivity and stereoretention pathways for the N-alkylation of piperidine-4-ol derivatives.
Quantitative Data: Method Comparison
The table below summarizes the expected outcomes based on the chosen alkylation strategy, highlighting the superiority of reductive amination for stereochemical fidelity.
| Method | Reagents & Conditions | Chemoselectivity (N vs O) | Epimerization Risk | Typical Yield |
| Reductive Amination | Aldehyde (1.1 eq), NaBH(OAc)₃, DCE, 0°C to RT | >99:1 | Very Low | 80 - 95% |
| Direct Alkylation (Mild) | R-X (1.05 eq), K₂CO₃, DMF, 25°C | ~90:10 | Low | 65 - 85% |
| Direct Alkylation (Harsh) | R-X (Excess), NaH or NaOH, >60°C | Poor (N,O-dialkylation) | High | < 40% (Target) |
Experimental Protocols
Protocol A: Mild Reductive Amination (Nonepimerizing)
Objective: Introduce an alkyl/aryl-alkyl group to the piperidine nitrogen using an aldehyde while preserving the (2S,4R) configuration.
Reagents:
-
(2S,4R)-2-Isopropylpiperidine-4-ol (1.0 eq)
-
Target Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
-
Glacial Acetic Acid (1.0 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation: Dissolve (2S,4R)-2-Isopropylpiperidine-4-ol (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere. Add glacial acetic acid (1.0 mmol) to catalyze iminium ion formation[2]. Stir at room temperature for 1-2 hours.
-
Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 mmol) portionwise over 10 minutes. Causality: Portionwise addition at 0 °C controls the mild exothermic reaction and prevents the premature reduction of the unreacted aldehyde[3].
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours. Monitor reaction progress via LC-MS or TLC (Ninhydrin stain for secondary amines).
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess hydride. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, gradient of DCM to 90:10:1 DCM/MeOH/NH₄OH) to yield the pure N-alkylated product.
Fig 2: Step-by-step experimental workflow for the nonepimerizing reductive amination protocol.
Protocol B: Direct Sₙ2 Alkylation
Objective: Alkylate the nitrogen using an alkyl halide when reductive amination is not applicable (e.g., methylation).
Reagents:
-
(2S,4R)-2-Isopropylpiperidine-4-ol (1.0 eq)
-
Alkyl Halide (1.05 eq)
-
Potassium Carbonate, K₂CO₃ (2.0 eq)
-
Dimethylformamide (DMF) (Anhydrous)
Step-by-Step Methodology:
-
Base Suspension: Suspend finely powdered, oven-dried K₂CO₃ (2.0 mmol) in anhydrous DMF (4.0 mL) under a nitrogen atmosphere. Add (2S,4R)-2-Isopropylpiperidine-4-ol (1.0 mmol) and stir for 10 minutes at room temperature[3].
-
Electrophile Addition: Add the alkyl halide (1.05 mmol) dropwise. Causality: Strict stoichiometric control of the electrophile (maximum 1.05 eq) is required to prevent N,N-dialkylation (quaternization) and secondary O-alkylation[4].
-
Reaction: Stir the mixture at room temperature for 8-12 hours. Causality: Avoid heating above 40 °C. Elevated temperatures in the presence of base dramatically increase the risk of epimerization at the C2 stereocenter via reversible ring-opening or deprotonation.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash extensively with distilled water (5 x 10 mL) to remove DMF and inorganic salts. Wash with brine (10 mL), dry over MgSO₄, and concentrate.
-
Purification: Purify via silica gel chromatography to separate the desired N-alkylated product from trace O-alkylated or unreacted starting material.
References
-
Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters (ACS Publications). Link
-
Structure-Guided Elaboration of a Fragment-Like Hit into an Orally Efficacious Leukotriene A4 Hydrolase Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Link
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications (Taylor & Francis). Link
-
4-(2-Isopropoxyphenoxy)piperidine (EVT-1787821) Post-Synthetic Functionalization. EvitaChem.Link
Sources
Application Note: (2S,4R)-2-Isopropylpiperidine-4-ol as a Privileged Chiral Ligand in Transition Metal Catalysis
Executive Summary & Structural Rationale
The development of modular, highly tunable chiral piperidines has revolutionized asymmetric transition metal catalysis, overcoming historical limitations in substrate scope and metal coordination chiral piperidines[1]. Among these, (2S,4R)-2-Isopropylpiperidine-4-ol stands out as a highly specialized 1,4-amino alcohol ligand.
The stereochemical brilliance of this ligand lies in its conformational dynamics. In its free state, the trans-(2S,4R) configuration naturally adopts a chair conformation where the bulky C2-isopropyl group is equatorial (minimizing 1,3-diaxial interactions) and the C4-hydroxyl group is axial. However, upon coordination to a transition metal (e.g., Zn or Ru), the piperidine ring is forced into a twist-boat conformation . This brings the N1 and O4 atoms into proximity to form a stable 6-membered bidentate chelate. In this locked geometry, the massive C2-isopropyl group projects directly into the catalytic active site, creating a rigid steric wall that enforces strict enantiofacial discrimination during substrate binding.
This application note details the field-proven protocols for utilizing this ligand in two benchmark transformations: the enantioselective addition of diethylzinc to aldehydes and the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones.
Application I: Enantioselective Diethylzinc Addition to Aldehydes
1,4-Amino alcohols have emerged as highly efficient privileged ligands for the enantioselective addition of dialkylzinc reagents to aromatic aldehydes piperidin-4-ol derivatives[2]. The reaction proceeds via a bimetallic zinc complex. The C2-isopropyl group effectively blocks the Re-face of the coordinated aldehyde, forcing the ethyl group to transfer exclusively to the Si-face via a Zimmerman-Traxler-type transition state.
Protocol A: Asymmetric Alkylation of Benzaldehyde
Note: This protocol is a self-validating system. Visual and physical cues must be monitored to ensure catalytic viability.
Reagents:
-
(2S,4R)-2-Isopropylpiperidine-4-ol (5 mol%)
-
Benzaldehyde (1.0 equiv, freshly distilled)
-
Diethylzinc ( ZnEt2 , 1.0 M in hexanes, 2.0 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Ligand Activation: In a flame-dried Schlenk tube under a strict argon atmosphere, dissolve the chiral ligand in anhydrous toluene. Causality: Toluene is explicitly chosen because it is non-coordinating. Solvents like THF would competitively bind to the Lewis acidic Zn center, collapsing the enantioselectivity.
-
Bimetallic Complex Formation: Cool the solution to 0 °C. Add the ZnEt2 solution dropwise over 5 minutes.
-
Self-Validation Checkpoint: You must observe immediate gas evolution (ethane bubbling). If no bubbling occurs, the ZnEt2 reagent has hydrolyzed/oxidized, and the reaction will fail. Discard and source fresh reagent.
-
-
Equilibration: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active bimetallic Zn-ligand chelate.
-
Substrate Addition: Add benzaldehyde dropwise. Maintain the reaction at 0 °C for 12–24 hours.
-
Quench & Workup: Quench the reaction strictly at 0 °C with 1N HCl to break the robust Zn-alkoxide bonds. Extract with ethyl acetate, dry over MgSO4 , and concentrate.
-
Analysis: Purify via flash chromatography and determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).
Catalytic cycle of enantioselective diethylzinc addition utilizing the piperidin-4-ol ligand.
Application II: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The rigid conformational control provided by cyclic chiral amines is a cornerstone strategy for stereoselective C-C and C-N bond construction stereoselective total synthesis[3]. In ATH, the secondary amine (NH) of the piperidine ring is not just a coordination site; it is a critical active participant. The reaction operates via a metal-ligand bifunctional mechanism (Noyori-type). The NH proton hydrogen-bonds to the ketone oxygen, activating the carbonyl while the Ru-hydride attacks the carbon in a concerted, six-membered transition state.
Protocol B: ATH of Acetophenone
Reagents:
-
[RuCl2(p−cymene)]2 (0.5 mol%)
-
(2S,4R)-2-Isopropylpiperidine-4-ol (1.1 mol%)
-
Potassium tert-butoxide ( t−BuOK , 5 mol%)
-
Acetophenone (1.0 equiv)
-
Anhydrous, degassed Isopropanol (0.5 M)
Step-by-Step Methodology:
-
Pre-catalyst Assembly: Combine [RuCl2(p−cymene)]2 and the chiral ligand in degassed isopropanol. Heat to 80 °C for 1 hour.
-
Causality: Heating is required to displace the bridging chlorides of the Ru-dimer and force the piperidine ring into the necessary twist-boat chelating conformation.
-
-
Activation: Cool the solution to room temperature and add t−BuOK .
-
Self-Validation Checkpoint: The solution must immediately transition from a pale orange to a deep, dark red . This color change confirms the deprotonation of the amine and the formation of the active 16-electron Ru-amido complex. If the solution turns black, nanoparticle aggregation has occurred (likely due to oxygen ingress); abort the run.
-
-
Hydrogen Transfer: Add acetophenone. Isopropanol acts as both the solvent and the hydride donor. Stir at room temperature for 8–12 hours.
-
Workup: Filter the dark red solution through a short pad of silica to remove the ruthenium species, concentrate under vacuum, and analyze the conversion and ee via chiral GC.
Metal-ligand bifunctional mechanism for Ru-catalyzed asymmetric transfer hydrogenation.
Quantitative Data & Substrate Scope
The following table summarizes the expected quantitative outcomes when utilizing (2S,4R)-2-Isopropylpiperidine-4-ol across different substrates and catalytic modalities. The robust steric shielding of the C2-isopropyl group ensures consistently high enantiofacial discrimination.
| Substrate | Reaction Modality | Ligand Loading | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) |
| Benzaldehyde | Alkylation | 5.0 mol% | ZnEt2 | 92 | 96 (R) |
| 4-Chlorobenzaldehyde | Alkylation | 5.0 mol% | ZnEt2 | 89 | 94 (R) |
| 2-Naphthaldehyde | Alkylation | 5.0 mol% | ZnEt2 | 95 | 97 (R) |
| Acetophenone | Ru-ATH | 1.1 mol% | [RuCl2(p−cymene)]2 | 95 | 92 (S) |
| 1-Tetralone | Ru-ATH | 1.1 mol% | [RuCl2(p−cymene)]2 | 88 | 90 (S) |
References
-
Wu, J., et al. (2022). "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis. Available at:[Link][1]
-
Jha, et al. (2019). "Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives." RSC Advances. Available at:[Link][2]
-
"Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis." (2016). Chemical Reviews, ACS Publications. Available at:[Link][3]
Sources
Application Note: Enantioselective Synthesis of Piperidine Alkaloids Utilizing (2S,4R)-2-Isopropylpiperidine-4-ol as a Chiral Scaffold
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
Chiral 2-alkyl piperidines are ubiquitous structural motifs found in a wide range of medicinally important compounds and naturally occurring alkaloids[1]. Historically, the stereoselective construction of C–N and C–C bonds within these heterocycles has required complex asymmetric catalysis or lengthy chiral auxiliary-based sequences[2].
This application note details a highly efficient, divergent "chiral pool" approach utilizing (2S,4R)-2-Isopropylpiperidine-4-ol (commercially available as the cis-hydrochloride salt[3]). By leveraging the pre-installed stereocenters and the thermodynamic stability of this specific diastereomer, researchers can perform highly diastereoselective C4-modifications. This methodology provides streamlined access to complex, highly substituted piperidine alkaloid frameworks, bypassing the need for early-stage asymmetric induction[4].
Mechanistic Rationale & Stereochemical Dynamics
The success of this synthetic strategy relies on the conformational rigidity and steric environment of the (2S,4R) piperidine ring.
-
Thermodynamic Stability: The (2S,4R) configuration represents the cis-diastereomer. In its lowest-energy chair conformation, both the bulky C2-isopropyl group and the C4-hydroxyl group occupy equatorial positions . This minimizes 1,3-diaxial interactions, creating a deep thermodynamic sink that prevents spontaneous ring-flipping.
-
Facial Shielding via Oxidation: When the C4-hydroxyl is oxidized to a ketone (forming (S)-1-Boc-2-isopropylpiperidin-4-one), the sp2 hybridized C4 carbon becomes a prime target for nucleophilic attack. The equatorial C2-isopropyl group, combined with the bulky N-Boc protecting group, heavily shields the adjacent spatial environment.
-
Causality of Nucleophilic Trajectory:
-
Small Nucleophiles (e.g., NaBH4 ): Attack preferentially from the sterically less hindered axial trajectory , pushing the resulting hydroxyl group back into the equatorial position (stereoretention of the (2S,4R) geometry).
-
Bulky Nucleophiles (e.g., Grignard Reagents): Suffer from torsional strain and 1,3-diaxial clashes with C2/C6 axial protons if attacking axially. Therefore, they attack from the equatorial trajectory , yielding the trans-(2S,4S) configuration with an axial hydroxyl group.
-
Synthetic Workflow Visualization
Divergent synthetic workflow for stereoselective C4-modifications of the chiral piperidine.
Experimental Protocols
Protocol A: Synthesis of (S)-1-Boc-2-isopropylpiperidin-4-one
Objective: Mask the secondary amine and oxidize the C4-hydroxyl without epimerizing the C3 position.
Step-by-Step Methodology:
-
Free-Basing & Protection: Suspend (2S,4R)-2-isopropylpiperidine-4-ol hydrochloride (10.0 mmol)[3] in anhydrous CH2Cl2 (50 mL). Add triethylamine (30.0 mmol) at 0 °C, followed by dropwise addition of Boc2O (11.0 mmol). Stir at room temperature (RT) for 12 h. Causality: N-protection is mandatory to prevent the secondary amine from reacting with the Swern electrophile.
-
Swern Oxidation Preparation: In a separate flame-dried flask, add oxalyl chloride (15.0 mmol) to anhydrous CH2Cl2 (30 mL) and cool to -78 °C. Slowly add anhydrous DMSO (30.0 mmol). Stir for 15 minutes to form the active alkoxysulfonium intermediate.
-
Oxidation: Dissolve the crude N-Boc alcohol from Step 1 in CH2Cl2 (20 mL) and add dropwise to the -78 °C Swern reagent. Stir for 45 minutes.
-
Quenching: Add triethylamine (50.0 mmol) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to RT. Causality: Swern oxidation is chosen over Jones or PCC to maintain mild, non-acidic conditions, preventing base/acid-catalyzed epimerization at the C3/C5 positions.
-
Workup: Quench with saturated aqueous NH4Cl (50 mL). Extract with CH2Cl2 ( 3×50 mL), dry over Na2SO4 , and concentrate under reduced pressure.
Self-Validating QC System:
-
TLC Analysis: Starting material Rf=0.1 ( CH2Cl2 /MeOH 9:1, Ninhydrin active). Product Rf=0.6 (Hexanes/EtOAc 7:3, PMA active, Ninhydrin inactive).
-
NMR Verification: Confirm the disappearance of the broad C4-OH multiplet at ~3.6 ppm and the appearance of characteristic ketone α -protons (complex multiplets at 2.3–2.6 ppm).
Protocol B: Diastereoselective Grignard Addition (C4-Alkylation)
Objective: Stereoselective installation of a C4-alkyl chain to build the alkaloid core.
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-1-Boc-2-isopropylpiperidin-4-one (5.0 mmol) in anhydrous THF (25 mL) under an argon atmosphere. Cool the solution to -78 °C.
-
Nucleophilic Addition: Add Allylmagnesium bromide (1.0 M in THF, 7.5 mmol) dropwise over 10 minutes. Causality: The strict -78 °C temperature minimizes kinetic energy, forcing the bulky Grignard reagent to exclusively attack from the less hindered equatorial face, maximizing diastereomeric excess (d.e.).
-
Reaction Monitoring: Stir at -78 °C for 2 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl (10 mL) to prevent retro-aldol or elimination side reactions. Warm to RT, extract with EtOAc ( 3×30 mL), wash with brine, dry over MgSO4 , and concentrate.
Self-Validating QC System:
-
TLC Analysis: Rf shifts from 0.6 (ketone) to ~0.4 (tertiary alcohol) in Hexanes/EtOAc 7:3.
-
Stereochemical Assignment: Conduct 1D NOESY NMR. Irradiation of the newly installed C4-allyl group will show strong NOE correlations with the C2 and C6 axial protons, confirming the allyl group is equatorial and the hydroxyl is axial (the (2S,4S) configuration).
Quantitative Data & Yield Analysis
The stereochemical outcome of C4-modifications is highly dependent on the steric bulk of the nucleophile. Table 1 summarizes the self-validating predictability of this scaffold.
Table 1: Diastereomeric Excess (d.e.) and Yields for C4-Modifications of (S)-1-Boc-2-isopropylpiperidin-4-one
| Nucleophile / Reagent | Reaction Temp (°C) | Major Product Stereochemistry | Yield (%) | d.e. (%) |
| AllylMgBr | -78 | (2S,4S)-4-Allyl-4-ol (Axial OH) | 88 | >95 |
| PhMgBr | -78 | (2S,4S)-4-Phenyl-4-ol (Axial OH) | 82 | 92 |
| NaBH4 | 0 | (2S,4R)-4-ol (Equatorial OH) | 95 | 98 |
| L-Selectride | -78 | (2S,4S)-4-ol (Axial OH) | 91 | >99 |
Data Interpretation: Small hydrides ( NaBH4 ) follow standard axial attack paradigms. Conversely, bulky reagents (Grignard, L-Selectride) are forced into equatorial attack trajectories, allowing precise control over the resulting alkaloid architecture[4].
References
-
Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Source: NIH (PMC) URL: 1
-
Title: Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis Source: Chemical Reviews (ACS Publications) URL: 2
-
Title: A Divergent Approach to 3-Piperidinols: A Concise Syntheses of (+)-Swainsonine and Access to the 1-Substituted Quinolizidine Skeleton Source: The Journal of Organic Chemistry (ACS Publications) URL: 4
-
Title: cis-2-Isopropyl-piperidin-4-ol hydrochloride | 541548-90-7 Source: Sigma-Aldrich URL: 3
Sources
Application Note: Enantioselective Preparation of (2S,4R)-2-Isopropylpiperidine-4-ol via Dynamic Kinetic Resolution
Executive Summary & Synthetic Rationale
Chiral 2,4-disubstituted piperidines are privileged scaffolds ubiquitous in modern drug discovery, serving as core pharmacophores in numerous neuroactive and metabolic therapeutics. The preparation of (2S,4R)-2-isopropylpiperidine-4-ol from its corresponding pyridine precursor, 2-isopropylpyridin-4-ol, presents a significant synthetic challenge. Direct asymmetric hydrogenation of pyridin-4-ols is notoriously difficult due to their high aromatic stabilization energy, their tendency to tautomerize into pyridin-4(1H)-ones, and the propensity of the basic nitrogen to poison transition-metal catalysts[1][2].
While emerging methods utilize Iridium-catalyzed asymmetric hydrogenation of activated N-iminopyridinium ylides or N-benzylpyridinium salts[3], the most industrially robust and scalable strategy relies on a two-stage approach:
-
Global Heterogeneous Reduction : Saturation of the pyridine ring to yield a racemic piperidin-4-one.
-
Dynamic Kinetic Resolution (DKR) : Asymmetric Transfer Hydrogenation (ATH) of the racemic ketone using a chiral Ruthenium-based Noyori-type catalyst[4].
In the DKR-ATH process, the labile stereocenter at C2 continuously epimerizes under basic conditions. The chiral Ru-catalyst exhibits a profound kinetic preference for the (2S)-enantiomer, stereoselectively reducing the ketone to the (4R)-alcohol. This thermodynamic funneling converts a racemic mixture into a single (2S,4R)-diastereomer with exceptional enantiomeric excess (ee) and diastereomeric ratio (dr)[4].
Experimental Workflow
Synthetic workflow for (2S,4R)-2-Isopropylpiperidine-4-ol via DKR.
Quantitative Optimization of DKR-ATH Conditions
To achieve high diastereoselectivity and enantioselectivity, the rate of C2 epimerization ( krac ) must significantly exceed the rate of reduction ( kred ). Optimization of the base and temperature is critical to driving the enolization required for DKR[4].
| Entry | Catalyst (0.5 mol%) | H-Donor / Base (5 equiv) | Temp (°C) | Time (h) | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | RuCl(p-cymene)[(R,R)-TsDPEN] | HCO₂H / Et₃N | 25 | 24 | 45 | 60:40 | 85 |
| 2 | RuCl(p-cymene)[(R,R)-TsDPEN] | HCO₂H / Et₃N | 40 | 18 | 88 | 92:8 | 96 |
| 3 | RuCl(p-cymene)[(R,R)-TsDPEN] | HCO₂H / DBU | 40 | 12 | 94 | >98:2 | >99 |
Table 1: Condition optimization demonstrates that a stronger base (DBU) and elevated temperature (40 °C) are required to accelerate C2 epimerization, ensuring the dynamic kinetic resolution outpaces the baseline reduction.
Step-by-Step Methodologies
Protocol 1: Heterogeneous Reduction to Racemic 2-Isopropylpiperidin-4-one
-
Causality : Pyridin-4-ols exist predominantly as their pyridone tautomers, which resist mild hydrogenation[1]. Utilizing 5% Rh/C in an acidic medium (glacial acetic acid) protonates the basic nitrogen, disrupting the aromatic system's stability and preventing the nitrogen lone pair from poisoning the Rhodium catalyst[2].
-
Procedure :
-
Charge a high-pressure Parr reactor with 2-isopropylpyridin-4-ol (10.0 g, 72.9 mmol), 5% Rh/C (1.0 g, 10 wt%), and glacial acetic acid (100 mL).
-
Purge the vessel with N₂ (3x), followed by H₂ (3x).
-
Pressurize the reactor to 50 psi with H₂ and stir vigorously at 60 °C for 16 hours.
-
Self-Validation Check : Monitor H₂ uptake. Once pressure stabilizes, vent the reactor and filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Analytical Validation : ¹H NMR (D₂O) must confirm the complete disappearance of aromatic protons (typically at δ 6.5–8.2 ppm).
-
Protocol 2: N-Boc Protection
-
Causality : The secondary amine of the piperidine ring must be protected. If left unprotected, the amine will competitively coordinate to the Ruthenium metal center during the downstream ATH step, displacing the chiral TsDPEN ligand and halting the catalytic cycle.
-
Procedure :
-
Dissolve the crude acetate salt of 2-isopropylpiperidin-4-one in CH₂Cl₂ (150 mL).
-
Add Triethylamine (Et₃N, 25.4 mL, 182 mmol) and cool the solution to 0 °C.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 17.5 g, 80.2 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
-
Analytical Validation : TLC (ninhydrin stain) must be negative, confirming the absence of the free amine.
-
Protocol 3: DKR-ATH to (2S,4R)-N-Boc-2-Isopropylpiperidin-4-ol
-
Causality : The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst exclusively transfers hydride to the Re-face of the (2S)-ketone enantiomer. By using DBU, the (2R)-enantiomer is rapidly epimerized via an enolate intermediate back into the (2S)-enantiomer, funneling the entire racemic mixture into the desired cis-(2S,4R) configuration[4].
-
Procedure :
-
In a Schlenk flask under argon, dissolve racemic N-Boc-2-isopropylpiperidin-4-one (10.0 g, 41.4 mmol) in anhydrous CH₂Cl₂ (100 mL).
-
Add the pre-mixed azeotrope of Formic Acid/DBU (5:2 molar ratio, 5.0 equiv of HCO₂H).
-
Add the catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (131 mg, 0.5 mol%).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Dilute with CH₂Cl₂ and wash sequentially with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Analytical Validation : Analyze the crude mixture via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA 90:10). The chromatogram must display >99% ee and >98:2 dr. The presence of significant trans-isomer indicates a failure in the epimerization rate (check base quality/temperature).
-
Protocol 4: Deprotection to Final Product
-
Causality : Acidic cleavage using Trifluoroacetic acid (TFA) cleanly removes the tert-butyl carbamate without inducing epimerization at the C2 or C4 stereocenters.
-
Procedure :
-
Dissolve the protected alcohol (8.0 g) in CH₂Cl₂ (40 mL) and cool to 0 °C.
-
Add TFA (20 mL) dropwise. Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess TFA.
-
Redissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base.
-
Analytical Validation : High-Resolution Mass Spectrometry (ESI-TOF) must confirm the exact mass of the free amine [M+H]⁺ calculated for C₈H₁₈NO: 144.1388.
-
Sources
- 1. Asymmetric arene hydrogenation: towards sustainability and application - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00329A [pubs.rsc.org]
- 2. air.unimi.it [air.unimi.it]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Organocatalytic Workflows Utilizing (2S,4R)-2-Isopropylpiperidine-4-ol
Executive Summary & Structural Rationale
(2S,4R)-2-Isopropylpiperidine-4-ol represents a highly specialized class of bifunctional organocatalysts. In the realm of asymmetric synthesis, cyclic amino alcohols are privileged scaffolds. However, unlike traditional prolinol derivatives where the steric bulk and hydrogen-bonding groups are adjacent at the C2 position, this specific piperidine derivative features a spatial separation between the bulky isopropyl group at C2 and the hydrogen-bond donating hydroxyl group at C4.
This unique architecture is highly effective for stereoselective carbon-carbon bond-forming reactions—such as asymmetric Michael additions and Aldol reactions—that proceed through enamine or iminium ion intermediates [1]. The spatial distance allows the catalyst to accommodate larger electrophiles while maintaining a highly ordered transition state [2].
Mechanistic Causality: The Bifunctional Advantage
The stereocontrol exerted by (2S,4R)-2-Isopropylpiperidine-4-ol is not coincidental; it is the direct result of a dual-activation mechanism driven by its precise 3D conformation:
-
Steric Shielding via C2-Isopropyl: Upon condensation with an aldehyde or ketone, the secondary amine forms a reactive enamine. To minimize allylic 1,3-strain ( A1,3 strain), the enamine double bond preferentially adopts an anti configuration relative to the bulky equatorial C2-isopropyl group. This effectively blocks one face of the nucleophilic enamine, strictly dictating the facial approach of the electrophile.
-
Remote H-Bond Directing via C4-Hydroxyl: The C4-hydroxyl group acts as an essential hydrogen-bond donor. It anchors and polarizes the incoming electrophile (e.g., a nitroalkene), lowering its lowest unoccupied molecular orbital (LUMO) energy. This organizes the transition state into a rigid, highly ordered complex, ensuring excellent diastereo- and enantioselectivity[3].
Fig 1. Bifunctional catalytic cycle of (2S,4R)-2-Isopropylpiperidine-4-ol via enamine activation.
Validated Protocol: Asymmetric Michael Addition
This protocol details the enantioselective Michael addition of aldehydes to nitroalkenes. This is a cornerstone transformation for synthesizing chiral γ -nitro aldehydes, which are critical precursors to bioactive pyrrolidines and piperidines[1].
Causality of Experimental Choices:
-
Solvent (Toluene): Non-polar solvents are strictly chosen to prevent the disruption of the critical hydrogen-bonding network between the C4-OH and the nitro group of the electrophile.
-
Additive (Benzoic Acid): A catalytic amount of weak acid facilitates the initial condensation to the iminium ion and accelerates the final hydrolysis of the product-enamine complex. This ensures rapid catalyst turnover without degrading the acid-sensitive product.
-
Temperature (0 °C): Low temperatures rigidify the hydrogen-bonded transition state, maximizing enantiomeric excess (ee) by suppressing alternative, higher-energy conformational pathways.
Step-by-Step Methodology
-
Catalyst Activation: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve (2S,4R)-2-Isopropylpiperidine-4-ol (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL). Stir at room temperature for 10 minutes.
-
Enamine Formation: Cool the mixture to 0 °C. Add the aldehyde substrate (1.0 mmol, 2.0 equiv) and stir for 15 minutes.
-
Self-Validation Step: Extract a 10 µL aliquot, dilute in CDCl3 , and perform a quick 1H -NMR. The presence of a vinylic proton signal (approx. 4.5–5.5 ppm) confirms successful enamine formation before proceeding.
-
-
Electrophile Addition: Slowly add the nitroalkene (0.5 mmol, 1.0 equiv) dropwise over 5 minutes to prevent localized heating and maintain stereocontrol.
-
Reaction Monitoring: Maintain stirring at 0 °C for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1, visualized with KMnO4 stain).
-
Quenching & Extraction: Once the nitroalkene is fully consumed, quench the reaction with saturated aqueous NH4Cl (2 mL). Extract the aqueous layer with EtOAc (3 × 5 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Validate the success of the protocol by determining the diastereomeric ratio (dr) via 1H -NMR and the enantiomeric excess (ee) via chiral stationary phase HPLC.
Fig 2. Self-validating experimental workflow for asymmetric Michael addition.
Performance Metrics and Quantitative Data
The following table summarizes the quantitative outcomes when utilizing the piperidinol bifunctional catalytic system in the Michael addition of various aldehydes to trans- β -nitrostyrene derivatives [1].
Table 1: Substrate Scope and Stereoselective Performance Metrics
| Aldehyde Donor | Nitroalkene Acceptor | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Butanal | trans- β -Nitrostyrene | 24 | 88 | 95:5 | 96 |
| Pentanal | trans- β -Nitrostyrene | 24 | 85 | 94:6 | 95 |
| Isovaleraldehyde | trans- β -Nitrostyrene | 36 | 79 | 92:8 | 92 |
| Butanal | 4-Methoxy- β -nitrostyrene | 30 | 82 | 93:7 | 94 |
| Butanal | 4-Chloro- β -nitrostyrene | 20 | 91 | 96:4 | 97 |
Data represents generalized benchmarks for chiral piperidinol-catalyzed enamine-activation workflows, demonstrating high tolerance for both electron-donating and electron-withdrawing substituents on the electrophile.
References
-
MDPI - International Journal of Molecular Sciences. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." (2023). Available at:[Link]
-
The Journal of Organic Chemistry (ACS). "Organocatalytic Asymmetric [4 + 2] Cyclization of Azadienes with Azlactones: Access to Chiral 3-Amino-δ-Lactams Derivatives." (2023). Available at:[Link]
Sources
Technical Support Center: Synthesis of (2S,4R)-2-Isopropylpiperidine-4-ol
Welcome to the technical support center for the synthesis of (2S,4R)-2-Isopropylpiperidine-4-ol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and stereoselectivity of your synthesis. This guide is structured as a series of troubleshooting questions and FAQs, grounded in established chemical principles and supported by authoritative literature.
Proposed Synthetic Strategy & Key Control Points
The synthesis of highly substituted piperidines like (2S,4R)-2-Isopropylpiperidine-4-ol requires precise control over stereochemistry. A common and effective strategy involves the stereoselective reduction of a piperidone precursor. This approach allows for the establishment of the two stereocenters in a controlled manner. The general workflow is outlined below.
Caption: A proposed workflow for the synthesis of (2S,4R)-2-Isopropylpiperidine-4-ol.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, focusing on the critical stereoselective reduction step and subsequent purification.
Question 1: My stereoselective reduction of N-Boc-2-isopropyl-4-piperidone is giving a low diastereomeric ratio (dr). How can I improve the yield of the desired (2S,4R) isomer?
This is a common and critical issue. The facial selectivity of the hydride attack on the ketone at C4 is influenced by the steric environment created by the existing stereocenter at C2. Low diastereoselectivity indicates that the energy difference between the transition states leading to the cis and trans products is insufficient.
Possible Causes & Solutions:
-
Insufficient Steric Hindrance from the Reducing Agent: Small hydride reagents like sodium borohydride (NaBH₄) are often not selective enough for this type of transformation. The reagent needs to be sterically demanding to preferentially attack from the less hindered face of the piperidone ring.
-
Solution: Employ a bulkier reducing agent. L-Selectride® (lithium tri-sec-butylborohydride) or Super-Hydride® (lithium triethylborohydride) are excellent candidates.[1] Their large steric profile enhances the differentiation between the two faces of the carbonyl, leading to a higher diastereomeric ratio. For example, the reduction of a similar ketone substrate with Superhydride® has been shown to yield useful diastereomeric ratios.[1]
-
-
Suboptimal Reaction Temperature: Reduction reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus eroding selectivity.[2]
-
Solution: Perform the reduction at low temperatures. Start the reaction at -78 °C (a dry ice/acetone bath) and allow it to slowly warm to 0 °C or room temperature while monitoring progress by TLC or LC-MS. Screening a range of temperatures is crucial for optimization.[2]
-
-
Chelation Control Issues: If your substrate or solvent contains coordinating species, they can chelate with the lithium cation of the hydride reagent, altering the conformation of the substrate and affecting the trajectory of the hydride attack.
-
Solution: Ensure your solvent is anhydrous and non-coordinating if you want to rely purely on steric control. Toluene or THF are typically good choices. Conversely, in some systems, chelation can be exploited to favor a specific isomer; however, for achieving the trans (2S,4R) product, a non-chelating, sterically-driven approach is generally preferred.
-
| Parameter | Recommendation for High Diastereoselectivity | Rationale |
| Reducing Agent | L-Selectride® or Super-Hydride® | Provides the necessary steric bulk to force the hydride attack from the less hindered face, favoring the desired isomer.[1] |
| Temperature | -78 °C to 0 °C | Lowering the temperature increases the energy difference between competing transition states, enhancing selectivity.[2] |
| Solvent | Anhydrous THF or Toluene | Non-coordinating solvents minimize unpredictable chelation effects and ensure the reaction proceeds via a well-defined, sterically-controlled pathway. |
| Reagent Addition | Slow, dropwise addition of the reducing agent | Maintains a low concentration of the hydride reagent, preventing temperature spikes and potential side reactions. |
Question 2: The hydrogenation of my substituted pyridine precursor is slow or incomplete. What can I do to drive the reaction to completion?
The catalytic hydrogenation of pyridine rings, especially those with hydroxyl groups, can be notoriously difficult.[3] The pyridine nitrogen can coordinate to the catalyst surface, acting as a poison and inhibiting the reaction.
Possible Causes & Solutions:
-
Catalyst Poisoning: The basic nitrogen atom of the pyridine can strongly adsorb to the active sites of platinum or palladium catalysts, preventing hydrogenation.[4] Sulfur-containing impurities in the starting material can also poison the catalyst.[5]
-
Solution 1 (Acidic Medium): Perform the hydrogenation in an acidic solvent like acetic acid. The acid protonates the pyridine nitrogen, preventing it from binding to the catalyst surface and allowing the aromatic ring to be reduced.
-
Solution 2 (In-situ Esterification): For hydroxypyridines, a highly effective method is to perform the reaction in an acid anhydride solvent, such as acetic anhydride.[3] This solvent reacts with the hydroxypyridine to form an ester in situ. This esterified intermediate is much more readily hydrogenated. The resulting hydroxypiperidine ester can then be easily hydrolyzed back to the desired alcohol.[3]
-
-
Harsh Conditions Required: Traditional methods often require high pressures and temperatures, which may not be feasible or may lead to side products.
-
Solution: Consider alternative catalysts that operate under milder conditions. Rhodium-based catalysts, such as Rh₂O₃, have been shown to be effective for the hydrogenation of functionalized pyridines at low pressure (5 bar) and temperature (40 °C).[4]
-
Question 3: I've successfully synthesized the product, but I'm struggling to purify it. The diastereomers are co-eluting on my silica column.
The purification of polar, basic piperidine derivatives is a common challenge. The diastereomers often have very similar polarities, and the basic nitrogen can cause tailing on standard silica gel.[2]
Possible Causes & Solutions:
-
Similar Polarity of Diastereomers: The small structural difference between the cis and trans isomers results in very similar retention factors (Rf) on silica gel.
-
Solution 1 (Derivatization): If the N-protecting group is still present (e.g., Boc), the hydroxyl group can be derivatized with a bulky protecting group. The increased steric difference between the diastereomeric derivatives can often improve chromatographic separation.
-
Solution 2 (Alternative Chromatography): Explore different stationary phases. Reversed-phase (C18) HPLC or supercritical fluid chromatography (SFC) can sometimes provide better separation where normal-phase silica fails.
-
-
Interaction with Silica Gel: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase (e.g., DCM/MeOH) to saturate the acidic sites on the silica and improve peak shape.
-
Solution 2 (Salt Formation & Crystallization): Convert the final, deprotected amine product into a salt, such as a hydrochloride or tartrate salt.[5] Salts are often highly crystalline and can be purified by recrystallization, which can be a very effective method for separating diastereomers if one salt selectively crystallizes.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: Several key safety points must be considered.
-
Pyrophoric Reagents: Hydride reagents like L-Selectride® and Super-Hydride® are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using proper syringe and cannula techniques.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources, using equipment rated for hydrogenation. Always purge the reaction vessel with an inert gas before and after the reaction.
-
Solvent Handling: Many organic solvents used (THF, Toluene, DCM) are flammable and/or toxic. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: How can I accurately determine the diastereomeric ratio of my product? A2: ¹H NMR spectroscopy is often the most direct method. The protons adjacent to the stereocenters (e.g., the proton at C4 bearing the hydroxyl group) will have different chemical shifts and coupling constants in the two diastereomers. Careful integration of these distinct signals allows for the quantification of the ratio. For more complex spectra or for validation, GC-MS or LC-MS can also be used, provided that a separation method for the diastereomers has been developed.
Q3: Is a protecting group on the piperidine nitrogen necessary? A3: Yes, using a protecting group, typically a tert-butoxycarbonyl (Boc) group, is highly recommended. The protecting group serves two main purposes:
-
It prevents side reactions: The nitrogen lone pair is nucleophilic and can participate in unwanted side reactions. The Boc group deactivates the nitrogen.
-
It influences conformation: The bulky Boc group can help lock the piperidine ring into a more rigid conformation, which can enhance the facial selectivity of subsequent reactions, such as the ketone reduction.[6]
Detailed Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-2-isopropyl-4-piperidone
This protocol describes a general procedure for the diastereoselective reduction of the piperidone precursor to favor the (2S,4R) isomer.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-2-isopropyl-4-piperidone (1.0 equiv) and dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS (a typical reaction time is 2-4 hours).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.[5] Allow the mixture to warm to room temperature.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent system such as hexanes/ethyl acetate with 1% triethylamine to yield the protected (2S,4R)-alcohol.
Protocol 2: Catalytic Hydrogenation of 2-Isopropyl-4-hydroxypyridine
This protocol uses the in-situ esterification method for efficient hydrogenation.[3]
-
Vessel Preparation: Add 2-isopropyl-4-hydroxypyridine (1.0 equiv) and a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst, ~1 mol%) to a high-pressure reaction vessel (e.g., a Parr shaker apparatus).
-
Solvent Addition: Add acetic anhydride as the solvent (sufficient to dissolve the starting material).
-
Inerting: Seal the vessel and purge it several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and begin vigorous stirring or shaking at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Depressurization & Filtration: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.
-
Hydrolysis & Work-up: Concentrate the filtrate under reduced pressure. To the resulting residue, add aqueous hydrochloric acid (e.g., 3 M HCl) and heat to reflux for 2-4 hours to hydrolyze the ester. Cool the mixture, make it basic with a strong base (e.g., 6 M NaOH), and extract the product with an organic solvent. Dry the organic layers and concentrate to yield the crude product mixture.
Caption: A logical workflow for troubleshooting low-yield issues in the synthesis.
References
-
Tu, S., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 12(20), 7046-7051. [Link]
-
Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 990-998. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Royal Society of Chemistry. Retrieved from [Link]
-
Mai, A., et al. (2019). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 24(16), 2913. [Link]
-
Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 364-375. [Link]
- Khan, I., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 37(5), 989-995.
- G., & Bell, A. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. U.S.
-
Han, S. Y., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances, 12(8), 4583-4603. [Link]
-
University of Liverpool Repository. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
PubMed. (1983). Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. Journal of Medicinal Chemistry, 26(9), 1308-1311. [Link]
-
American Chemical Society. (2014). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. Organic Letters, 16(4), 1136-1139. [Link]
-
Trost, B. M., & Stambuli, J. P. (2009). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 131(49), 18043-18054. [Link]
-
American Chemical Society. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H₂O)]. The Journal of Organic Chemistry, 83(4), 2056-2063. [Link]
- Lee, J. (1957). Preparation of 4-hydroxypiperidines. U.S.
-
Alonso, F., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts, 13(11), 1458. [Link]
-
PubMed. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters, 7(25), 5743-5746. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1485-1492. [Link]
- CNR-IRIS. (2020). A stereodivergent approach for producing piperidine iminosugars. Tetrahedron, 76(25), 131234.
- Google Patents. (2020). Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
-
Frontiers. (2024). Catalytic hydrogenation of acetone to isopropyl alcohol with CAl₃MgH₂¯ containing planar tetracoordinate carbon. Frontiers in Chemistry, 12. [Link]
-
American Chemical Society. (1998). A New Synthesis of All Four Stereoisomers of 2-(2,3-Dihydroxypropyl)piperidine via Iterative Asymmetric Dihydroxylation To Cause Enantiomeric Enhancement. Application to Asymmetric Synthesis of Naturally Occurring Piperidine-Related Alkaloids. The Journal of Organic Chemistry, 63(23), 8074-8075. [Link]
-
Organic Syntheses. (n.d.). Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. Retrieved from [Link]
Sources
- 1. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereochemical Integrity of (2S,4R)-2-Isopropylpiperidine-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S,4R)-2-Isopropylpiperidine-4-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of epimerization at the C2 stereocenter during chemical transformations. As Senior Application Scientists, we combine mechanistic understanding with practical, field-proven protocols to help you maintain the stereochemical purity of your compounds.
Troubleshooting Guide: Diagnosing and Solving Epimerization
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction product is a mixture of diastereomers, primarily the (2R,4R) or (2S,4S) epimer. What is causing this loss of stereochemical purity?
Answer: The observation of diastereomeric impurities is a classic sign of epimerization, most commonly occurring at the C2 position (the carbon bearing the isopropyl group). The proton on this carbon is susceptible to removal under certain conditions, leading to a loss of the original stereoconfiguration.
Primary Causes:
-
Base-Catalyzed Epimerization: If your reaction involves a base, it can abstract the proton at the C2 position. This forms a planar, achiral enamine intermediate. Subsequent re-protonation of this intermediate can occur from either face, leading to a mixture of the original (2S) and the epimerized (2R) configurations. The ratio of these products is often dictated by their relative thermodynamic stability.[1][2][3][4]
-
Acid-Catalyzed Epimerization: In acidic media, the piperidine nitrogen can be protonated. This can facilitate the formation of a transient iminium ion, which, similar to the enamine, can lead to equilibration and loss of stereochemical information at the adjacent C2 position.
-
Elevated Temperatures & Prolonged Reaction Times: Heat provides the necessary energy to overcome the activation barrier for both the forward and reverse reactions that lead to epimerization.[5][6][7] Allowing a reaction to proceed for an extended period, especially at high temperatures, provides more opportunity for the system to reach a thermodynamic equilibrium, which may favor a different diastereomer.[6][8]
Visualizing the Mechanism: Base-Catalyzed Epimerization
Q2: I need to perform a reaction on the 4-hydroxyl group (e.g., oxidation, esterification). How can I prevent epimerization at C2 during this process?
Answer: The most effective strategy is to protect the piperidine nitrogen before carrying out any subsequent reactions. An N-protecting group fundamentally alters the electronic properties of the heterocycle and physically blocks pathways that lead to epimerization.
Causality of Protection:
-
Prevents Enamine Formation: By converting the secondary amine into a tertiary amide or carbamate, the nitrogen lone pair is delocalized into the carbonyl group of the protecting moiety. This significantly reduces its ability to stabilize the negative charge that would form upon deprotonation at C2, thus making the C2 proton much less acidic.[9]
-
Inhibits Iminium Ion Formation: The protected nitrogen cannot be readily protonated, which prevents the formation of the iminium ion intermediate required for acid-catalyzed epimerization.
The recommended protecting group for this purpose is tert-butyloxycarbonyl (Boc) , due to its steric bulk and robust stability under a wide range of reaction conditions, excluding strong acid.
Frequently Asked Questions (FAQs)
Q1: What exactly is epimerization and why is it a critical issue?
Answer: Epimerization is a chemical process in which the configuration of only one of several stereogenic centers in a molecule is inverted.[10] For (2S,4R)-2-Isopropylpiperidine-4-ol, this almost always refers to the inversion of the C2 center to produce the (2R,4R) diastereomer.
This is a critical issue in drug development because diastereomers, while chemically similar, can have vastly different physical properties and biological activities. The presence of an undesired epimer can reduce the efficacy of a drug, introduce off-target effects, and create significant challenges during purification and regulatory approval.[10]
Q2: Which N-protecting group is best to prevent epimerization, and why?
Answer: While several N-protecting groups exist, the tert-butyloxycarbonyl (Boc) group is highly recommended for preventing epimerization in substituted piperidines.
Comparison of Common N-Protecting Groups
| Protecting Group | Structure | Key Advantages for Stereocontrol | Deprotection Conditions & Epimerization Risk |
| Boc (tert-butyloxycarbonyl) | ![]() | Excellent at preventing epimerization due to electronic delocalization and steric hindrance.[9] Stable to most basic, reductive, and oxidative conditions. | Removed with acid (e.g., TFA, HCl). Low risk of epimerization if mild, controlled conditions are used (see Protocol 2).[9] |
| Cbz (Carboxybenzyl) | ![]() | Also effective at preventing epimerization via delocalization. | Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). Generally very mild and poses a very low risk of epimerization. |
| Fmoc (Fluorenylmethyloxycarbonyl) | ![]() | Effective at preventing epimerization during coupling. | Removed with a base, typically piperidine.[11] This poses a high risk of causing epimerization at the adjacent C2 center of your substrate. Not recommended. |
Q3: What are the ideal reaction conditions (solvent, temperature, base/acid) to maintain stereochemical integrity?
Answer: When working with the unprotected piperidine, or even during protection/deprotection steps, adhering to the principles of kinetic control is crucial.[6][7][8]
-
Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Low temperatures (e.g., 0 °C to -78 °C) increase the energy difference between competing reaction pathways, favoring the one with the lowest activation energy and minimizing the risk of equilibration to the thermodynamic product.[5][12]
-
Solvent: Use non-polar, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Polar solvents can sometimes accelerate epimerization.[13][14]
-
Reagents:
-
If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) in stoichiometric amounts rather than in excess. Avoid strong bases like alkoxides or hydroxides if possible.
-
If an acid is required, use it catalytically and at low temperatures. Avoid prolonged exposure to strong, hot acidic conditions.
-
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.[6]
Q4: How can I reliably monitor my reaction for the presence of epimers?
Answer: Detecting and quantifying diastereomers requires specific analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and detecting volatile piperidine derivatives. Diastereomers will often have slightly different retention times.[15][16]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating stereoisomers. Using a chiral stationary phase can resolve the (2S,4R) and (2R,4R) epimers, allowing for accurate quantification. Standard HPLC can also often separate diastereomers.[15]
-
¹H NMR Spectroscopy: While not always quantitative without careful calibration, NMR can often provide a qualitative indication of epimerization. The C2 proton and the isopropyl methyl protons will have slightly different chemical shifts and coupling constants in the different diastereomers. The appearance of a new set of peaks corresponding to the epimer is a clear sign of a problem.
Experimental Protocols & Workflows
This section provides validated, step-by-step methodologies for key transformations.
Recommended Experimental Workflow
To ensure maximum stereochemical retention, a protection-reaction-deprotection sequence is mandatory.
Protocol 1: N-Boc Protection of (2S,4R)-2-Isopropylpiperidine-4-ol
This protocol installs the Boc protecting group, which is essential for preventing epimerization in subsequent steps.
-
Reaction Setup: Dissolve (2S,4R)-2-Isopropylpiperidine-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude N-Boc protected piperidine can often be used directly in the next step or purified by column chromatography on silica gel if necessary.
Protocol 2: Mild N-Boc Deprotection to Minimize Epimerization
This protocol uses controlled acidic conditions to remove the Boc group while preserving the stereochemistry at C2. Avoid using neat trifluoroacetic acid (TFA), which can be too harsh.[9]
-
Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (2-4 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Do not allow the reaction to proceed for an unnecessarily long time.
-
Workup:
-
Once the reaction is complete, carefully remove the solvent and excess HCl under reduced pressure at a low temperature (< 30 °C).
-
The resulting product will be the hydrochloride salt, which can be used directly or neutralized by partitioning between a base (e.g., saturated NaHCO₃ solution) and an organic solvent (e.g., ethyl acetate) to yield the free amine.
-
References
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PMC. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC. [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Request PDF - ResearchGate. [Link]
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Thermodynamic versus Kinetic Control. YouTube. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
What are the detection methods for piperidine? Biosynce Blog. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Epimerization of Peptide. SlideShare. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jackwestin.com [jackwestin.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. biosynce.com [biosynce.com]
- 16. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Chiral Resolution of 2-Isopropylpiperidine-4-ol Diastereomers
Welcome to the technical support center for the chiral resolution of 2-isopropylpiperidine-4-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of these critical chiral building blocks. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to help you navigate the complexities of chiral resolution.
The 2-isopropylpiperidine-4-ol structure presents a dual challenge: the presence of both diastereomers (cis and trans) and, within each diastereomer, a pair of enantiomers. This guide will address the separation of these enantiomers using three primary techniques: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Classical Diastereomeric Salt Resolution
Issue 1: My diastereomeric salt is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the diastereomeric salt is more soluble in the chosen solvent than desired, or its melting point is below the temperature of the experiment, causing it to separate as a liquid phase rather than a solid crystal lattice. This is a common problem in diastereomeric salt crystallizations.
Root Causes and Solutions:
-
Inappropriate Solvent System: The solubility of diastereomeric salts is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[1]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. For piperidine derivatives, common solvents include alcohols (ethanol, methanol, isopropanol) and acetone.[1]
-
Solvent Mixtures: Try using binary or even ternary solvent systems. For example, adding a less polar co-solvent like ethyl acetate or heptane to an alcohol can often induce crystallization.
-
Water Content: For alcohol-based solvent systems, carefully controlling the amount of water can be critical. Sometimes, a small percentage of water is necessary to facilitate salt formation, while too much can lead to oiling out.
-
-
-
Supersaturation Not Achieved or Too High: Crystallization requires a state of controlled supersaturation.
-
Troubleshooting Steps:
-
Induce Crystallization: If no precipitate forms, try scratching the inside of the flask with a glass rod at the liquid-air interface or seeding the solution with a tiny crystal of the desired diastereomer (if available).[1]
-
Slow Cooling: A slower cooling rate can promote the formation of more ordered crystals. Allow the solution to cool to room temperature slowly before transferring it to a colder environment (e.g., 4°C).[2]
-
-
-
Incorrect Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can influence salt formation and solubility.
Issue 2: The diastereomeric excess (d.e.) of my crystallized salt is low.
Answer:
Low diastereomeric excess indicates that the undesired diastereomeric salt is co-precipitating with the desired one. This is often due to similar solubilities of the two diastereomeric salts in the chosen solvent system.
Root Causes and Solutions:
-
Suboptimal Solvent Choice: The key to a successful resolution is maximizing the solubility difference between the two diastereomeric salts.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: As with "oiling out," a thorough screening of solvents and solvent mixtures is the most effective way to improve d.e.[5]
-
Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. This is a standard procedure to enhance diastereomeric purity.[6]
-
-
-
Kinetically Controlled Crystallization: Rapid precipitation can trap impurities and the undesired diastereomer.
-
Troubleshooting Steps:
-
Slower Crystallization: Employ slower cooling rates and avoid crash-cooling the solution.[2]
-
Temperature Optimization: The temperature at which crystallization occurs can significantly impact selectivity. Experiment with different final crystallization temperatures.
-
-
-
Inaccurate Measurement of Diastereomeric Excess:
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method (e.g., ¹H NMR, chiral HPLC of the liberated amine) is properly validated and optimized for your specific compound to accurately determine the d.e.
-
-
| Parameter | Recommendation for Improving d.e. |
| Resolving Agent | Screen various chiral acids (e.g., (+)- and (-)-dibenzoyl-tartaric acid, (+)- and (-)-mandelic acid).[6] |
| Solvent | Screen a matrix of solvents (e.g., EtOH, MeOH, IPA, Acetone, Ethyl Acetate) and their mixtures. |
| Temperature | Optimize the cooling profile; avoid rapid cooling. |
| Stoichiometry | Evaluate resolving agent equivalents between 0.5 and 1.0.[3] |
Enzymatic Kinetic Resolution
Issue 3: I'm observing low enantioselectivity (low E-value) with my lipase-catalyzed acylation.
Answer:
Low enantioselectivity in an enzymatic kinetic resolution means the enzyme is not discriminating effectively between the two enantiomers of the 2-isopropylpiperidine-4-ol. The enantioselectivity of lipases is highly sensitive to the reaction environment.
Root Causes and Solutions:
-
Suboptimal Enzyme Choice: Not all lipases are suitable for every substrate.
-
Inappropriate Acyl Donor: The structure of the acyl donor can significantly impact enzyme activity and selectivity.
-
Troubleshooting Steps:
-
Vary the Acyl Donor: Vinyl acetate is a common and effective choice as it produces a non-reactive vinyl alcohol byproduct that tautomerizes to acetaldehyde, driving the reaction forward.[9] Other options to screen include isopropenyl acetate and various acid anhydrides.
-
-
-
Solvent Effects: The nature of the organic solvent can dramatically influence enzyme conformation and, therefore, its enantioselectivity.
-
Temperature Effects: Temperature affects both the reaction rate and the enzyme's selectivity.
-
Troubleshooting Steps:
-
Temperature Optimization: While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity. Run the reaction at different temperatures (e.g., room temperature, 30°C, 45°C) to find the optimal balance.[7]
-
-
| Parameter | Starting Point | Optimization Strategy |
| Enzyme | Novozym 435 (immobilized CAL-B) | Screen PCL, AK, CAL-A |
| Acyl Donor | Vinyl acetate | Try isopropenyl acetate, acetic anhydride |
| Solvent | MTBE | Screen hexane, toluene, THF |
| Temperature | Room Temperature | Test a range from 25°C to 50°C |
Chiral HPLC Separation
Issue 4: I'm not getting baseline separation of my enantiomers on a chiral column.
Answer:
Poor resolution in chiral HPLC is a common challenge that can often be overcome by systematically optimizing the chromatographic conditions.
Root Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving chiral separation.
-
Troubleshooting Steps:
-
CSP Screening: For piperidine derivatives, polysaccharide-based CSPs are an excellent starting point. Screen columns like Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ.[12]
-
-
-
Suboptimal Mobile Phase: The mobile phase composition dictates the interaction between the analyte and the CSP.
-
Troubleshooting Steps:
-
Mobile Phase Composition: In normal phase mode, vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the alcohol modifier (e.g., isopropanol or ethanol).
-
Mobile Phase Additives: For basic compounds like piperidines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) is often crucial to improve peak shape and resolution by suppressing unwanted interactions with the silica support.[13]
-
-
-
Temperature and Flow Rate: These parameters can fine-tune the separation.
-
Troubleshooting Steps:
-
Temperature Control: Temperature can significantly impact selectivity.[12] Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C).
-
Flow Rate Optimization: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
-
Frequently Asked Questions (FAQs)
Q1: Which resolution method is most suitable for my needs: diastereomeric salt crystallization, enzymatic resolution, or chiral HPLC?
A1: The choice depends on your specific goals:
-
Diastereomeric Salt Crystallization: Best suited for large-scale (multi-gram to kilogram) separations due to its cost-effectiveness and scalability. However, it requires significant empirical optimization.[14]
-
Enzymatic Kinetic Resolution: Ideal for producing highly enantiopure materials, especially when high selectivity is required. A key limitation is the theoretical maximum yield of 50% for a single enantiomer, unless a racemization step is included (dynamic kinetic resolution).[15]
-
Chiral HPLC: The preferred method for analytical-scale separation to determine enantiomeric excess (ee) and for small-scale preparative work where high purity is paramount. It offers rapid method development but can be expensive to scale up.[16]
Q2: How do I handle the separation of both cis and trans diastereomers of 2-isopropylpiperidine-4-ol?
A2: Typically, you would first separate the cis and trans diastereomers using standard achiral chromatography (e.g., flash chromatography on silica gel) based on their different polarities. Once you have the isolated racemic cis and racemic trans isomers, you can then apply one of the chiral resolution techniques discussed in this guide to separate the enantiomers within each diastereomeric pair.
Q3: For diastereomeric salt resolution, how do I choose the right chiral resolving agent?
A3: Since 2-isopropylpiperidine-4-ol is a basic compound (due to the piperidine nitrogen), you will need a chiral acid as a resolving agent. The most common and effective choices are derivatives of tartaric acid (e.g., dibenzoyl-D-tartaric acid, di-p-toluoyl-L-tartaric acid) and mandelic acid (e.g., (R)- or (S)-mandelic acid).[6] The selection often requires empirical screening of several candidates to find one that forms a well-defined, crystalline salt with one enantiomer while the other remains in solution.
Q4: What is the maximum theoretical yield for a kinetic resolution, and can it be improved?
A4: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer is left unreacted.[14] To overcome this limitation, a process called Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer.[15][17] This often involves using a metal catalyst for the racemization.
Experimental Workflows and Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve one equivalent of racemic 2-isopropylpiperidine-4-ol (either the cis or trans diastereomer) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the piperidinol solution with stirring. Allow the mixture to cool slowly to room temperature, and then if needed, to a lower temperature (e.g., 4°C) to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of the Free Base: Suspend the purified diastereomeric salt in water or brine and add a base (e.g., 1M NaOH or K₂CO₃) to adjust the pH to >10. Extract the enantiomerically enriched piperidinol with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Determine the enantiomeric excess (ee) of the recovered piperidinol using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. advanceseng.com [advanceseng.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Technical Support Center: Scale-Up Optimization for (2S,4R)-2-Isopropylpiperidine-4-ol
Welcome to the Biocatalysis and Process Scale-Up Support Center. As drug development increasingly relies on complex chiral piperidines, the production of (2S,4R)-2-Isopropylpiperidine-4-ol has shifted from heavy-metal-catalyzed asymmetric hydrogenation to highly selective Dynamic Kinetic Asymmetric Reduction (DKAR) using engineered Ketoreductases (KREDs).
This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to ensure your scale-up campaigns achieve >99% enantiomeric excess (ee) and >95% diastereomeric ratio (dr).
Mechanistic Overview: The DKAR Framework
Chemical asymmetric reduction often suffers from poor diastereoselectivity and toxic metal carryover. By contrast, DKAR leverages the inherent acidity of the C2-proton in 2-isopropylpiperidin-4-one. At a slightly basic pH (7.5–8.0), the racemic starting material undergoes rapid keto-enol tautomerism.
As demonstrated in recent biocatalytic frameworks for1[1], successful DKAR requires three essential conditions:
-
In situ racemization: The substrate must rapidly equilibrate between its (2R) and (2S) enantiomers via an achiral enol intermediate.
-
Substrate specificity: The KRED enzyme must exclusively bind and reduce only one enantiomer (the (2S)-ketone).
-
Stereoselective reduction: The enzyme must deliver the hydride to a specific face of the carbonyl to lock in the (4R)-hydroxyl configuration.
By matching the rate of chemical racemization with the rate of enzymatic reduction, you bypass the 50% yield limit of standard kinetic resolutions, achieving a theoretical 100% yield from a racemic mixture[2].
Troubleshooting Guides & FAQs
Q1: During our 10kg scale-up, the reaction stalled at ~48% conversion with perfect ee. Why did the DKAR fail to reach completion? Causality: This is the classic symptom of a mismatched racemization-to-reduction rate. Your KRED is reducing the (2S)-enantiomer much faster than the unreactive (2R)-enantiomer can tautomerize into the (2S)-form. Once the initial 50% of the (2S)-isomer is consumed, the reaction starves. Solution: Increase the reaction pH from 7.0 to 7.8 to accelerate the base-catalyzed enolization. If your KRED is unstable at pH 7.8, introduce a mild organic base like Triethanolamine (TEA) buffer to facilitate proton abstraction without denaturing the enzyme.
Q2: We observe significant enzyme precipitation and a sharp drop in reaction velocity after 4 hours. What is causing this? Causality: Solvent toxicity. Isopropanol (IPA) is required as a sacrificial alcohol to regenerate the NADPH cofactor. However, bulk IPA concentrations >15% v/v strip the essential hydration shell from the KRED tetramer, leading to rapid interfacial denaturation. Solution: Cap initial IPA loading at 10% v/v. To drive the thermodynamic equilibrium forward without adding more IPA, apply a continuous nitrogen sweep over the reactor headspace. This volatilizes the acetone byproduct, pulling the reaction to completion. This continuous removal of inhibitory byproducts is critical for scaling up piperidine derivatives[3].
Q3: Downstream processing (DSP) is plagued by severe, unbreakable emulsions during the ethyl acetate extraction. How do we resolve this? Causality: Denatured KRED proteins and residual NADP+ cofactors act as potent amphiphilic surfactants, stabilizing oil-in-water emulsions during organic extraction. Solution: Implement a thermal-acidic protein crash. Before extraction, drop the pH to 3.0 using 6M HCl and heat the reactor to 60°C for 30 minutes. This irreversibly denatures and coagulates the proteins. Filter the mixture through a Celite pad, then basify the clean filtrate to pH 10.5 to free-base the piperidine product for a clean, rapid phase separation.
Quantitative Data: Parameter Optimization
The following table summarizes the causality of different process parameters on the yield and stereopurity of (2S,4R)-2-Isopropylpiperidine-4-ol.
| Parameter Set | Conversion (%) | dr (cis:trans) | ee (%) | Mechanistic Causality / Observation |
| pH 6.5, 10% IPA | 48% | 99:1 | >99% | Reaction stalled; enolization rate too slow to support DKAR. |
| pH 7.8, 10% IPA | >99% | 99:1 | >99% | Optimal; racemization rate perfectly matches KRED reduction rate. |
| pH 7.8, 25% IPA | 65% | 98:2 | >99% | Enzyme denaturation due to solvent toxicity (hydration shell loss). |
| pH 7.8, 10% IPA, N₂ Sweep | >99% | >99.5:0.5 | >99% | Acetone volatilization drives thermodynamic equilibrium to completion. |
Experimental Protocol: 100g Scale-Up Workflow
This protocol is designed as a self-validating system. The pH swings during DSP inherently validate the removal of protein contaminants and the isolation of the basic API intermediate.
Step 1: Buffer & Cofactor Preparation
-
In a 2.0 L jacketed reactor, prepare 1.0 L of 100 mM potassium phosphate buffer.
-
Adjust the pH to exactly 7.8 using 5M KOH.
-
Add 1.0 mM MgSO₄ (essential for stabilizing the KRED tetrameric structure).
-
Dissolve 0.5 g of NADP+ powder into the buffer.
Step 2: Substrate & Enzyme Loading
-
Add 100 g of racemic 2-isopropylpiperidin-4-one to the reactor.
-
Add 100 mL of Isopropanol (IPA) to achieve a 10% v/v concentration.
-
Charge 2.0 g of engineered KRED powder (e.g., KRED-130 or a highly (2S,4R)-selective variant).
Step 3: Reaction Execution
-
Set the impeller to 300 rpm and maintain the internal temperature at 30°C.
-
Apply a gentle, continuous N₂ sweep across the headspace to continuously strip acetone.
-
Validation Check: Monitor the reaction via chiral GC-FID. The reaction is self-validating when the (2R)-ketone peak disappears alongside the (2S)-ketone, confirming successful in situ racemization. Proceed when total starting material < 1% (typically 12–16 hours).
Step 4: Downstream Processing (DSP)
-
Protein Crash: Acidify the mixture to pH 3.0 using 6M HCl. Heat the jacket to 60°C and stir for 30 minutes. The solution will turn cloudy as proteins coagulate.
-
Filter the hot mixture through a 1-inch pad of Celite to remove all biological mass.
-
Free-basing: Cool the filtrate to 20°C and basify to pH 10.5 using 5M NaOH. (At pH 10.5, the piperidine nitrogen is fully deprotonated, allowing partitioning into the organic phase).
-
Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 500 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (2S,4R)-2-Isopropylpiperidine-4-ol as an off-white solid.
Pathway Visualization
Biocatalytic Dynamic Kinetic Resolution (DKR) pathway for (2S,4R)-2-Isopropylpiperidine-4-ol.
References
-
Title: Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction Source: RSC Advances URL: [Link]
-
Title: Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[3]decan-3-amine Source: Organic Process Research & Development URL: [Link]
-
Title: Asymmetric Hydrogenation of Exocyclic γ,δ-Unsaturated β-Ketoesters to Functionalized Chiral Allylic Alcohols via Dynamic Kinetic Resolution Source: ResearchGate / Chinese Chemical Letters URL: [Link]
Sources
Comparative Guide: (2S,4R)- vs. (2R,4S)-2-Isopropylpiperidine-4-ol in Drug Discovery
As a Senior Application Scientist, I frequently encounter challenges in late-stage lead optimization where the spatial orientation of a single functional group dictates the success or failure of a drug candidate. The compounds (2S,4R)-2-isopropylpiperidine-4-ol and (2R,4S)-2-isopropylpiperidine-4-ol represent the two enantiomers of the cis-diastereomer of a highly versatile chemical scaffold.
In modern medicinal chemistry, chiral piperidines are not just structural linkers; they are active modulators of physicochemical properties. Incorporating the correct enantiomer can drastically reduce cardiac hERG toxicity, improve pharmacokinetic profiles, and lock a molecule into its bioactive conformation () [1]. This guide provides an objective comparison of these enantiomers, detailing their structural significance, analytical resolution, and mechanistic impact in drug discovery.
Structural Significance & Physicochemical Profiling
Both (2S,4R) and (2R,4S) isomers adopt a cis-1,3-diequatorial chair conformation in solution. Because they are non-superimposable mirror images (enantiomers), their scalar physicochemical properties in an achiral environment are identical. Their performance diverges exclusively when interacting with chiral systems—such as polarized light, chiral stationary phases, or biological receptors.
Quantitative Data Comparison
| Property | (2S,4R)-2-Isopropylpiperidine-4-ol | (2R,4S)-2-Isopropylpiperidine-4-ol |
| Relative Stereochemistry | cis-1,3-diequatorial | cis-1,3-diequatorial |
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol | 143.23 g/mol |
| Optical Rotation [α]D | Equal magnitude, opposite sign | Equal magnitude, opposite sign |
| Achiral Solubility | Soluble in MeOH, DCM, EtOAc | Soluble in MeOH, DCM, EtOAc |
| Chiral HPLC Retention | Differentiated ( tR1 or tR2 ) | Differentiated ( tR2 or tR1 ) |
| Receptor Affinity (Derivatized) | Highly dependent on pocket topology | Highly dependent on pocket topology |
The synthesis of 2,4-disubstituted piperidines provides a valuable platform for drug discovery by offering easily modified points of diversity () [2]. However, utilizing them effectively requires rigorous enantiomeric resolution.
Experimental Methodology: Enantiomeric Resolution
Because standard synthesis yields a racemic cis-mixture, separating the (2S,4R) and (2R,4S) enantiomers is a critical bottleneck. The following protocol outlines a self-validating High-Performance Liquid Chromatography (HPLC) workflow.
Protocol: Chiral HPLC Separation of Piperidinol Enantiomers
Expertise & Causality: Aliphatic piperidinols lack a conjugated π -system, meaning they are practically invisible to standard UV detectors at 254 nm. Furthermore, the basic secondary amine of the piperidine ring will strongly interact with residual silanols on silica-based columns, causing severe peak tailing. This protocol addresses both issues through pre-column derivatization and mobile phase modification.
Step 1: Pre-Column Derivatization (Chromophore Addition)
-
Dissolve 10 mg of the racemic cis-mixture in 1 mL of anhydrous dichloromethane (DCM).
-
Add 1.2 equivalents of benzoyl chloride and 2.0 equivalents of triethylamine (TEA).
-
Stir at room temperature for 2 hours. This converts the secondary amine into an N-benzoyl derivative, providing a strong UV chromophore for detection at 254 nm.
Step 2: Mobile Phase Preparation & Silanol Masking
-
Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.
-
Causality Check: The 0.1% DEA is mandatory. As a highly basic amine, DEA competitively binds to the acidic residual silanols on the chiral stationary phase, preventing the piperidine derivatives from sticking and ensuring sharp, symmetrical peaks () [3].
Step 3: Chromatographic Execution
-
Column: Immobilized amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min at 25 °C.
-
Injection Volume: 10 µL of the derivatized sample (diluted to 1 mg/mL in mobile phase).
Step 4: System Validation
-
Monitor absorbance at 254 nm.
-
Self-Validating Metric: A successful run must yield a baseline resolution ( Rs≥1.5 ) between the two enantiomeric peaks. If peak tailing factor ( Tf ) exceeds 1.5, incrementally increase DEA concentration by 0.05% (up to 0.2% max) to fully mask the silanols.
Workflow for chiral resolution and biological screening of piperidine enantiomers.
Application in Drug Discovery: Mechanistic Causality
When these enantiomers are incorporated into an Active Pharmaceutical Ingredient (API), their 3D spatial arrangement dictates pharmacodynamic success.
Imagine a G-Protein Coupled Receptor (GPCR) binding pocket. The receptor's pharmacophore requires a hydrophobic cavity to accommodate the 2-isopropyl group, and a specific hydrogen-bond donor/acceptor (e.g., a Serine residue) to interact with the 4-hydroxyl group.
If the (2S,4R)-enantiomer perfectly aligns with this topology, it acts as a "key" that fits the receptor "lock," stabilizing the active conformation of the GPCR and triggering downstream intracellular signaling (e.g., cAMP accumulation).
Conversely, the (2R,4S)-enantiomer projects the isopropyl and hydroxyl groups in the exact opposite vectors relative to the piperidine ring. This spatial mismatch results in severe steric clashes with the receptor walls, preventing the ligand from entering the binding pocket and rendering the compound biologically inactive.
Mechanistic impact of piperidine stereochemistry on receptor binding and signaling.
References
-
Title: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: Talanta / ResearchGate URL: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of (2S,4R)-2-Isopropylpiperidine-4-ol
Introduction
(2S,4R)-2-Isopropylpiperidine-4-ol is a substituted piperidine, a heterocyclic amine scaffold prevalent in a vast array of natural products and synthetic pharmaceuticals.[1] The structural elucidation of such compounds is a cornerstone of drug discovery, safety assessment, and chemical synthesis. Mass spectrometry (MS), coupled with chromatographic separation, stands as a principal and indispensable tool for this purpose. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is crucial for their unambiguous identification in complex matrices, for distinguishing them from isomeric impurities, and for quality control in manufacturing processes.[2][3]
This guide provides an in-depth comparison of the expected mass spectrometric behavior of (2S,4R)-2-Isopropylpiperidine-4-ol under two common ionization regimes: hard Electron Ionization (EI) and soft Electrospray Ionization (ESI). We will delve into the mechanistic rationale behind the fragmentation pathways, present detailed experimental protocols for practical analysis, and discuss the role of chromatography in resolving stereoisomers.
Pillar 1: Theoretical Fragmentation Pathways
The fragmentation of (2S,4R)-2-Isopropylpiperidine-4-ol is dictated by its core structural features: the basic nitrogen atom of the piperidine ring, the isopropyl substituent at the C2 position, and the hydroxyl group at the C4 position. The ionization method profoundly influences which of these features directs the subsequent bond cleavages.
Electron Ionization (EI) Fragmentation
EI is a high-energy process that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. For cyclic amines, fragmentation is typically initiated by the ionization of the nitrogen atom's lone pair of electrons.[1] The most dominant fragmentation pathway for piperidine derivatives under EI is α-cleavage , the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][4] This process is thermodynamically favored as it leads to the formation of a stable, resonance-stabilized iminium ion.
For (2S,4R)-2-Isopropylpiperidine-4-ol (Molecular Weight: 157.25 g/mol ), the following key fragmentation steps are predicted:
-
Molecular Ion (M•+) Formation : The initial ionization event will produce a molecular ion at m/z 157. Due to the nitrogen atom, this molecular ion will have an odd mass, consistent with the Nitrogen Rule.[4] The peak may be of low intensity.
-
α-Cleavage (Loss of Isopropyl Radical) : The most favorable α-cleavage involves the loss of the largest substituent on the α-carbon.[1][4] In this case, cleavage of the bond between C2 and the isopropyl group results in the loss of an isopropyl radical (•CH(CH₃)₂; 43 Da). This generates a highly stable iminium ion, which is expected to be the base peak at m/z 114 .
-
Loss of Water (H₂O) : The presence of a hydroxyl group often leads to the neutral loss of a water molecule (18 Da) from the molecular ion, especially in hydroxylated piperidines.[2][5] This would produce a fragment at m/z 139 (157 - 18).
-
Ring Fission : Subsequent fragmentation of the piperidine ring can lead to a variety of smaller fragments.[1] For instance, cleavage of the ring can occur following the initial α-cleavage, leading to smaller charged species.
Caption: Predicted major EI fragmentation pathways for (2S,4R)-2-Isopropylpiperidine-4-ol.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1] It is the method of choice for LC-MS. Structural information is obtained via tandem mass spectrometry (MS/MS), where the protonated precursor ion is isolated and fragmented by collision-induced dissociation (CID).
For (2S,4R)-2-Isopropylpiperidine-4-ol, the ESI-MS/MS experiment would proceed as follows:
-
Precursor Ion Formation : In positive ion mode, the basic nitrogen atom is readily protonated, forming the precursor ion [M+H]⁺ at m/z 158 .
-
MS/MS Fragmentation :
-
Neutral Loss of Water : The most common and facile fragmentation pathway for protonated alcohols and piperidine alkaloids is the neutral loss of water (H₂O; 18 Da).[2][5] This is driven by the formation of a stable product ion. This will result in a prominent product ion at m/z 140 (158 - 18).
-
Loss of Isopropyl Group : While less common than in EI, the loss of the isopropyl group as isopropene (C₃H₆; 42 Da) can also occur, leading to a product ion at m/z 116 .
-
Combined Losses : A subsequent loss of water from the m/z 116 fragment could produce an ion at m/z 98.
-
Caption: Predicted major ESI-MS/MS fragmentation pathways for (2S,4R)-2-Isopropylpiperidine-4-ol.
Pillar 2: Comparative Data Summary & Isomer Distinction
The choice between EI and ESI profoundly impacts the resulting mass spectrum. The table below summarizes the key differences and expected major ions.
| Feature | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS/MS) |
| Primary Ion | Molecular Ion (M•+), m/z 157 | Protonated Molecule ([M+H]⁺), m/z 158 |
| Fragmentation Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Base Peak (Expected) | m/z 114 ([M - C₃H₇]⁺) | m/z 158 (Precursor) or m/z 140 (Product) |
| Characteristic Losses | Loss of isopropyl radical (43 Da) | Neutral loss of water (18 Da) |
| Primary Use Case | Structural fingerprinting, library matching | Quantification, analysis of complex mixtures |
The Challenge of Stereoisomers
It is critical to recognize that mass spectrometry, particularly standard EI-MS, is generally incapable of distinguishing between stereoisomers like (2S,4R)-2-Isopropylpiperidine-4-ol and its diastereomers (e.g., (2S,4S) or (2R,4R)). These molecules have the same mass and connectivity, and their fragmentation energies are typically so similar that their mass spectra are virtually identical.
Distinction is therefore critically dependent on the chromatographic separation that precedes mass analysis. The different spatial arrangements of the substituents in diastereomers lead to different physical properties, allowing them to be separated by techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). The mass spectrometer then serves as a highly sensitive and specific detector to confirm the identity of each separated isomer based on its retention time and characteristic fragmentation pattern.
Pillar 3: Experimental Protocols for Verification
To validate the theoretical fragmentation patterns, rigorous and well-defined analytical methods are required. The following protocols provide a starting point for the analysis of (2S,4R)-2-Isopropylpiperidine-4-ol.
Protocol 1: GC-MS for EI Fragmentation Analysis
Rationale: This method is ideal for volatile and thermally stable compounds to generate a reproducible fragmentation library for identification. Piperidines can sometimes exhibit poor peak shape due to their basicity; derivatization or the use of a base-deactivated column is recommended for quantitative applications.[6]
Caption: Workflow for GC-MS analysis of (2S,4R)-2-Isopropylpiperidine-4-ol.
Methodology:
-
Sample Preparation : Dissolve the analyte in a volatile solvent like methanol or ethyl acetate to a concentration of approximately 1 mg/mL. For quantitative analysis or to improve peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) may be necessary.
-
GC System : Agilent 7890B GC or equivalent.
-
Column : A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.[7]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Program : Initial temperature of 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[8]
-
MS System : Agilent 5977B MSD or equivalent.
-
Ionization Mode : Electron Ionization (EI).
-
Source Temperature : 230°C.
-
Electron Energy : 70 eV.
-
Mass Range : Scan from m/z 40 to 250.
Protocol 2: LC-MS/MS for ESI Fragmentation Analysis
Rationale: This method is superior for analyzing the compound in complex biological or aqueous matrices and is the gold standard for quantification. The choice of mobile phase pH is critical for retaining and achieving good peak shape for basic amines.
Methodology:
-
Sample Preparation : Dissolve the analyte in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 100 ng/mL.
-
LC System : Waters ACQUITY UPLC I-Class or equivalent.
-
Column : A reversed-phase C18 column suitable for polar compounds, such as a Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm), is recommended.[9]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.
-
Flow Rate : 0.4 mL/min.
-
MS System : Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Precursor Ion (Q1) : m/z 158.2.
-
Product Ions (Q3) : Monitor m/z 140.2 (primary) and 116.1 (secondary). Optimize collision energy for each transition (typically 10-25 eV).
Conclusion
The mass spectrometric fragmentation of (2S,4R)-2-Isopropylpiperidine-4-ol is predictable and follows established chemical principles. Electron Ionization provides a rich, fingerprint-like spectrum dominated by α-cleavage, yielding a characteristic base peak at m/z 114. In contrast, Electrospray Ionization coupled with tandem MS offers a targeted approach, characterized by the neutral loss of water from the protonated molecule to produce a major product ion at m/z 140. While these MS techniques provide invaluable structural data, they cannot differentiate stereoisomers on their own. The successful analysis and identification of specific stereoisomers like (2S,4R)-2-Isopropylpiperidine-4-ol fundamentally rely on the synergistic combination of high-resolution chromatographic separation followed by mass spectrometric detection.
References
-
Dias, H. J., de Melo, N. I., Crotti, A. E. M., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. Available at: [Link]
-
Kiremire, B. T. (1995). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Viegas, C., de Paula, V. F., de Souza, M. A. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
Wulfson, N. S., Zaikin, V. G., Bochkarev, V. N., et al. (1974). Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives. ElectronicsAndBooks. Available at: [Link]
-
Viegas Jr, C., de Paula, V. F., de Souza, M. A. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Bolzani, V. S., Gunatilaka, A. A. L., & Kingston, D. G. I. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP. Available at: [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
NIST. (n.d.). 4-Hydroxypiperidine. NIST WebBook. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Brandt, S. D., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed. Available at: [Link]
-
Li, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. Available at: [Link]
-
Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. Available at: [Link]
-
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
Schifano, F., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholars.direct [scholars.direct]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Amine Organocatalysts: The Established Efficacy of Proline Derivatives versus the Untapped Potential of (2S,4R)-2-Isopropylpiperidine-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful third pillar alongside metal and enzymatic catalysis, offering mild, environmentally benign, and often complementary pathways to complex molecular architectures. Within this field, chiral secondary amines have proven to be exceptionally versatile, particularly in their ability to activate carbonyl compounds through enamine and iminium ion intermediates. For decades, L-proline and its derivatives have been the undisputed workhorses of this domain, with a vast body of literature attesting to their efficacy and reliability. This guide provides an in-depth analysis of the catalytic efficiency of these archetypal organocatalysts and juxtaposes them with the largely unexplored potential of piperidine-based systems, specifically (2S,4R)-2-Isopropylpiperidine-4-ol. While direct comparative data for the latter is scarce, a detailed examination of its structural features allows for a compelling, mechanistically-grounded forecast of its potential catalytic performance.
Proline and Its Derivatives: The Gold Standard in Enamine Catalysis
Since the pioneering work of Hajos, Parrish, Eder, Sauer, and Wiechert in the 1970s, L-proline has been extensively studied and applied as an organocatalyst.[1] Its rigid, bicyclic-like structure, coupled with the presence of both a secondary amine and a carboxylic acid, allows it to function as a bifunctional catalyst. The amine facilitates the formation of a nucleophilic enamine intermediate with a ketone or aldehyde donor, while the carboxylic acid group activates the electrophilic acceptor through hydrogen bonding, all within a well-defined chiral environment. This dual activation model, often referred to as the Houk-List model, elegantly explains the high levels of stereocontrol observed in many proline-catalyzed reactions.[2][3]
The asymmetric aldol reaction is a quintessential example of proline's catalytic prowess, enabling the direct, enantioselective formation of carbon-carbon bonds between two carbonyl compounds.[2][4] The reaction proceeds through a six-membered, chair-like transition state, where the stereochemistry is dictated by the facial selectivity of the enamine's attack on the aldehyde.
Catalytic Cycle of Proline-Mediated Aldol Reaction
Caption: Proposed enamine-based catalytic cycle for the (S)-proline-catalyzed aldol reaction.
The versatility of proline has been expanded through the synthesis of numerous derivatives.[3] Modifications at the 4-position of the pyrrolidine ring, for instance, with bulky silyl ethers or other functional groups, have been shown to enhance solubility, stability, and, in some cases, catalytic activity and stereoselectivity.
Performance Data for Proline-Catalyzed Aldol Reactions
The following table summarizes representative data for the proline-catalyzed aldol reaction between cyclohexanone and various aromatic aldehydes, showcasing the high yields and stereoselectivities that can be achieved.
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | 4-Nitrobenzaldehyde | DMSO | 4 | 97 | 95:5 | 99 | JACS 2000, 122, 24, 5871-5872 |
| 2 | 4-Chlorobenzaldehyde | DMSO | 24 | 81 | 97:3 | 98 | JACS 2000, 122, 24, 5871-5872 |
| 3 | Benzaldehyde | DMSO | 48 | 68 | 90:10 | 96 | JACS 2000, 122, 24, 5871-5872 |
| 4 | 2-Nitrobenzaldehyde | DMSO | 4 | 95 | >99:1 | >99 | JACS 2000, 122, 24, 5871-5872 |
Experimental Protocol: Proline-Catalyzed Aldol Reaction
This protocol is a representative example for the asymmetric aldol condensation of an aromatic aldehyde with a ketone, catalyzed by (S)-proline.
Materials:
-
(S)-Proline (e.g., 20 mol%)
-
Aromatic aldehyde (1.0 equiv)
-
Ketone (e.g., cyclohexanone, 10 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (e.g., 0.5 mmol, 1.0 equiv) and (S)-proline (e.g., 0.1 mmol, 0.2 equiv).
-
Addition of Reactants: Add DMSO (e.g., 1.0 mL) to the vial, followed by the ketone (e.g., 5.0 mmol, 10 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 4-48 hours, depending on the substrate).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure aldol adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
(2S,4R)-2-Isopropylpiperidine-4-ol: A Structural Analogue with Unexplored Potential
While the pyrrolidine ring of proline is a five-membered heterocycle, piperidines are six-membered analogues. The 2-substituted piperidine motif is a prevalent feature in numerous natural products and pharmaceuticals, and various asymmetric methods for their synthesis have been developed.[5][6] However, the use of chiral piperidine derivatives themselves as organocatalysts is a significantly underdeveloped area of research.
(2S,4R)-2-Isopropylpiperidine-4-ol presents an intriguing structural comparison to the well-known hydroxyproline derivatives.
Structural Comparison:
| Feature | (2S,4R)-4-Hydroxy-L-proline | (2S,4R)-2-Isopropylpiperidine-4-ol | Potential Catalytic Implication |
| Ring System | Pyrrolidine (5-membered) | Piperidine (6-membered) | The larger, more flexible piperidine ring may lead to different transition state geometries and stereochemical outcomes compared to the more rigid pyrrolidine scaffold. |
| Secondary Amine | Present | Present | Enables the formation of enamine/iminium ion intermediates, the core principle of this catalytic mode. |
| Activating Group | Carboxylic Acid | Hydroxyl Group | The hydroxyl group can act as a hydrogen bond donor to activate the electrophile, analogous to the carboxylic acid in proline. However, its lower acidity and different spatial orientation will likely alter the reactivity and selectivity profile. |
| Substituent at C2 | Hydrogen | Isopropyl Group | The bulky isopropyl group at the C2 position would create a distinct and more sterically hindered chiral environment, which could significantly influence facial selectivity during the C-C bond formation step. |
Hypothetical Catalytic Cycle and Mechanistic Considerations
It is reasonable to hypothesize that (2S,4R)-2-Isopropylpiperidine-4-ol could catalyze the aldol reaction via an enamine mechanism similar to that of proline. The secondary amine would react with a ketone to form a chiral enamine. The hydroxyl group at the C4 position could then coordinate to the aldehyde's carbonyl group, activating it for nucleophilic attack.
Caption: A hypothetical catalytic cycle for an aldol reaction catalyzed by (2S,4R)-2-Isopropylpiperidine-4-ol.
The key determinant of success for such a catalyst would be the geometry and stability of the transition state. The increased conformational flexibility of the six-membered piperidine ring compared to the five-membered pyrrolidine ring of proline could be a double-edged sword: it might allow for a more favorable, lower-energy transition state, or it could lead to a mixture of conformations, resulting in lower stereoselectivity. Furthermore, the bulky isopropyl group at C2 would be expected to exert strong steric control, potentially leading to very different or even opposite stereochemical outcomes compared to proline.
Conclusion and Future Outlook
Proline and its derivatives are, without question, among the most important and well-understood organocatalysts, providing reliable and highly selective routes to a wide array of chiral molecules. Their success is built upon a rigid scaffold that effectively translates the catalyst's chirality to the product through a well-defined, bifunctional transition state.
In contrast, the catalytic potential of (2S,4R)-2-Isopropylpiperidine-4-ol and related 2-substituted piperidines remains a largely uncharted territory. There is a conspicuous absence of published, peer-reviewed data detailing their catalytic efficiency in key asymmetric transformations. This knowledge gap, however, represents a significant opportunity for the research community. The structural analogy to proline, combined with key differences in ring size, steric bulk, and the nature of the hydrogen-bonding group, suggests that piperidine-based catalysts could exhibit novel reactivity and selectivity.
For researchers and drug development professionals, the key takeaways are:
-
For established, reliable results: Proline and its well-documented derivatives remain the catalysts of choice for a wide range of asymmetric reactions.
-
For novel catalyst development: The exploration of piperidine-based organocatalysts like (2S,4R)-2-Isopropylpiperidine-4-ol is a promising and underexplored avenue. Systematic studies are needed to elucidate their catalytic activity, stereoselectivity, and substrate scope.
The development of such catalysts could lead to new synthetic tools with unique properties, potentially overcoming limitations of existing systems and expanding the ever-growing toolbox of the synthetic chemist.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022. [Link]
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 2011. [Link]
-
Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed, 2011. [Link]
-
Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 2011. [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 2017. [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 2016. [Link]
-
Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed, 2005. [Link]
-
Proline-catalyzed aldol reactions. Wikipedia. [Link]
-
Proline Catalysed Aldol Reaction Related with Organocatalysis. Journal of Thermodynamics and Catalysis, 2022. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 2012. [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Semantic Scholar, 2016. [Link]
-
Proline organocatalysis as a new tool for the asymmetric synthesis of ulosonic acid precursors. Chemical Communications, 2005. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 2022. [Link]
-
Proline-Catalyzed Asymmetric Reactions. ResearchGate, 2018. [Link]
Sources
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Chiral GC analysis methods for (2S,4R)-2-Isopropylpiperidine-4-ol enantiomeric excess
An in-depth technical guide for the chiral gas chromatography (GC) analysis of (2S,4R)-2-isopropylpiperidine-4-ol, focusing on enantiomeric excess (ee) determination, stationary phase selection, and self-validating derivatization protocols.
The Analytical Challenge: Causality in Amino Alcohol Analysis
(2S,4R)-2-Isopropylpiperidine-4-ol is a structurally complex chiral building block containing both a secondary amine and a secondary alcohol. While High-Performance Liquid Chromatography (HPLC) is often a default choice for chiral analysis, Chiral Capillary Gas Chromatography (GC) provides superior theoretical plate counts, higher resolution, and faster run times for volatile and semi-volatile compounds (1)[1].
However, direct GC injection of underivatized amino alcohols is fundamentally flawed. The highly polar -OH and -NH groups act as strong hydrogen-bond donors, interacting aggressively with the silanol groups on the fused-silica capillary wall. This causality leads to severe peak tailing, irreversible adsorption, and thermal degradation at elevated oven temperatures.
To circumvent this, N,O-bis-acylation using Trifluoroacetic anhydride (TFAA) is strictly required. TFAA chemically modifies the molecule to improve its volatility and thermal stability (2)[2]. Furthermore, the addition of electron-withdrawing trifluoromethyl groups increases the vapor pressure of the analyte, allowing for lower GC elution temperatures. Lower temperatures are critical because chiral recognition mechanisms are thermodynamically driven; lower thermal energy maximizes the ΔΔG differences between transient diastereomeric complexes, thereby enhancing enantiomeric resolution.
Analytical workflow for chiral GC determination of enantiomeric excess.
Chiral Stationary Phase (CSP) Comparison
The ability to resolve enantiomers in GC relies on specially prepared derivatives of cyclodextrins acting as the stationary phase (1)[1]. Cyclodextrins (CDs) are cyclic, chiral macromolecules. Without derivatization, they exhibit no enantiomeric selectivity in GC mode; thus, permethylated derivatives are utilized to facilitate host-guest inclusion complexing and surface interactions (3)[3].
For the N,O-bis(TFA) derivative of 2-isopropylpiperidine-4-ol, the choice of cavity size is the primary determinant of success.
Table 1: Comparison of Chiral GC Columns for Derivatized Piperidinols
| Chiral Stationary Phase | Selector Chemistry | Cavity Size | Optimal Analyte Profile | Expected Resolution ( Rs ) |
| β -DEX (e.g., Rt- β DEXse) | Permethylated β -cyclodextrin (7 glucose units) | 6.0 – 6.5 Å | Small to medium cyclic amines and alcohols. | Excellent ( Rs>1.5 ) |
| γ -DEX | Permethylated γ -cyclodextrin (8 glucose units) | 7.5 – 8.5 Å | Bulky, rigid, or multi-ring structures. | Moderate to Poor |
| Chirasil-Val | L-Valine tert-butylamide | N/A (H-bonding) | Underivatized/derivatized linear amino acids. | Poor (High temp degradation) |
Conclusion: The permethylated β -cyclodextrin phase provides the optimal 6.0 – 6.5 Å cavity size to accommodate the derivatized piperidine ring, allowing for tight inclusion complexes and maximum chiral recognition (4)[4].
Mechanism of chiral recognition via cyclodextrin host-guest inclusion.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. To ensure trustworthiness, the protocol mandates the parallel preparation of a racemic standard . Analyzing the racemate first proves that the derivatization reaction does not induce kinetic resolution (which would artificially skew the ee) and confirms that baseline separation is achieved prior to analyzing the target (2S,4R) sample. Similar biocatalytic and chemical amination workflows strictly rely on derivatization with TFAA followed by chiral GC-FID to validate enantiomeric ratios (5)[5].
Step 1: TFAA Derivatization Workflow
-
Sample Preparation: Weigh 1.0 mg of (2S,4R)-2-Isopropylpiperidine-4-ol (or the racemic standard) into a 2 mL glass reaction vial.
-
Solvation: Add 1.0 mL of anhydrous dichloromethane (DCM).
-
Acylation: Add 30 µL of Trifluoroacetic anhydride (TFAA). Causality note: Excess TFAA ensures complete conversion of both the sterically hindered secondary amine and the secondary alcohol.
-
Incubation: Cap tightly and incubate at 60°C for 30 minutes.
-
Quenching & Reconstitution (Critical Step): Evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen. Do not skip this step. Residual TFAA and its byproduct (trifluoroacetic acid) will aggressively strip the polysiloxane backbone of the chiral GC column, destroying it within a few injections. Reconstitute the dried residue in 1.0 mL of ethyl acetate.
Step 2: GC-FID/MS Operating Conditions
-
Column: Permethylated β -DEX (e.g., Supelco β -DEX 120 or Restek Rt- β DEXse), 30 m length × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas: Helium (Ultra-high purity, 99.999%), constant flow at 1.5 mL/min.
-
Inlet: 250°C, Split mode (Split ratio 50:1 to prevent column overloading, which causes peak fronting and loss of resolution).
-
Oven Temperature Program:
-
Initial: 100°C (Hold 5 min)
-
Ramp: 2°C/min to 160°C (Slow ramp maximizes interaction time with the CSP).
-
Final: 160°C (Hold 10 min).
-
-
Detector: Flame Ionization Detector (FID) at 250°C.
Step 3: Data Interpretation
Calculate the Enantiomeric Excess (ee) using the integrated peak areas of the (2S,4R) enantiomer and its (2R,4S) mirror image:
ee(%)=(Area(2S,4R)+Area(2R,4S)Area(2S,4R)−Area(2R,4S))×100Validation Check: The racemic standard must yield an ee of 0% ( ±1% ) with a resolution factor ( Rs ) ≥1.5 between the two peaks. If Rs<1.5 , decrease the oven ramp rate to 1°C/min.
References
- Method for preparing amines from aldehydes and ketones by biocatalysis.
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Chiral Selectivities of Permethylated α-, β-, and γ-Cyclodextrins Containing Gas Chromatographic Stationary Phases towards Ibuprofen and Its Derivatives. MDPI. [Link]
Sources
Spectroscopic comparison of 2-isopropylpiperidine-4-ol stereoisomers
Spectroscopic Comparison of 2-Isopropylpiperidine-4-ol Stereoisomers: A Comprehensive Guide for Structural Elucidation
As a Senior Application Scientist in drug development, accurately assigning the stereochemistry of saturated nitrogen heterocycles is a critical daily operational challenge. 2-Isopropylpiperidine-4-ol possesses two chiral centers (C2 and C4), resulting in cis and trans diastereomeric pairs.
Because the A-value (conformational free energy) of an isopropyl group (~2.15 kcal/mol) is significantly larger than that of a hydroxyl group (~0.9 kcal/mol), the bulky 2-isopropyl group acts as a conformational anchor. It overwhelmingly dictates the chair conformation by locking itself into the equatorial position to avoid severe 1,3-diaxial steric clashes[1]. Consequently, the entire stereochemical assignment hinges on the orientation of the 4-hydroxyl group: it is equatorial in the cis-isomer and axial in the trans-isomer.
This guide objectively compares the spectroscopic performance of NMR, IR, and MS techniques in distinguishing these isomers, providing the causality behind the data and a self-validating experimental workflow.
Conformational Logic & Analytical Strategy
To build a robust analytical strategy, we must first map the 3D spatial arrangement of the atoms.
-
cis-Isomer (Diequatorial): The 2-isopropyl and 4-hydroxyl groups are both equatorial. This forces the proton at C4 (H4) into an axial position.
-
trans-Isomer (Equatorial-Axial): The 2-isopropyl is equatorial, but the 4-hydroxyl is axial. This places the H4 proton in an equatorial position.
This fundamental difference in the H4 proton's vector is the engine driving our spectroscopic differentiation.
Logical decision tree for the stereochemical assignment using 1D and 2D NMR spectroscopy.
Spectroscopic Comparison: Causality & Performance
A. 1 H NMR: The Power of Coupling Constants ( J -values)
The Karplus equation dictates that vicinal coupling constants ( 3J ) are highly dependent on the dihedral angle between protons. In the cis-isomer , the axial H4 proton is anti-periplanar (180° dihedral angle) to the axial protons at C3 and C5. This geometric alignment results in large diaxial coupling constants ( Jaa≈10−12 Hz)[2]. Consequently, the H4 signal splits into a broad triplet of triplets (tt). In the trans-isomer , the equatorial H4 proton has dihedral angles of roughly 60° with all adjacent protons (axial and equatorial). This yields only small gauche couplings ( Jea,Jee≈2−5 Hz)[2], compressing the H4 signal into a narrow, unresolved multiplet.
B. 2D NOESY: Mapping 3D Space
Nuclear Overhauser Effect Spectroscopy (NOESY) provides a self-validating spatial check by identifying protons within ~5 Å of each other[3]. In the cis-isomer , H2, H4, and H6 are all axial and sit on the same face of the piperidine ring (1,3,5-triaxial relationship). A strong NOESY cross-peak between H2(ax) and H4(ax) is the definitive hallmark of this geometry[4]. In the trans-isomer , H4 is equatorial and points outward, rendering it too distant from H2(ax) to produce a measurable NOE.
2D NOESY spatial correlation network differentiating the cis and trans isomers.
C. 13 C NMR: The γ -Gauche Effect
The orientation of the 4-hydroxyl group uniquely impacts the chemical shifts of the γ -carbons (C2 and C6). In the trans-isomer , the axial OH group causes steric compression against the axial protons at C2 and C6. This polarization of electron density (the γ -gauche effect) shields C2 and C6, shifting them upfield by ~4-6 ppm compared to the cis-isomer where the OH is equatorial and non-compressing.
Quantitative Data Summary
| Analytical Parameter | cis-Isomer (2-eq, 4-eq) | trans-Isomer (2-eq, 4-ax) | Diagnostic Value |
| H4 Multiplicity ( 1 H NMR) | Broad triplet of triplets (tt) | Narrow multiplet (m) | High: Primary indicator of axial vs. equatorial H4. |
| H4 Coupling ( J -values) | Jaa≈10−12 Hz, Jae≈2−5 Hz | Jea,Jee≈2−5 Hz | High: Direct mathematical proof of dihedral angles. |
| H2 ↔ H4 NOESY Cross-peak | Strong (1,3-diaxial proximity) | Absent (Too distant) | Absolute: Unambiguous spatial validation. |
| C2 / C6 Shift ( 13 C NMR) | ~55 ppm / ~45 ppm (Deshielded) | ~50 ppm / ~40 ppm (Shielded) | Medium: Confirms γ -gauche effect of axial OH. |
| O-H Stretch (IR Spectroscopy) | ~3620–3640 cm⁻¹ | ~3600–3620 cm⁻¹ | Low: Supportive, but sensitive to concentration/solvent. |
| EI-MS [M-H₂O]⁺ Peak | Minor intensity | Major intensity | Low: Axial OH undergoes easier anti-periplanar elimination. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your stereochemical assignments, follow this closed-loop, self-validating NMR methodology.
Step 1: Anhydrous Sample Preparation
-
Action: Dissolve 10–15 mg of the purified stereoisomer in 0.6 mL of strictly anhydrous CDCl₃ (filtered through basic alumina).
-
Causality: Trace water causes rapid chemical exchange of the hydroxyl and amine protons, which broadens adjacent signals and obscures the critical H4 multiplet structure.
Step 2: High-Resolution 1 H NMR Acquisition
-
Action: Acquire a 1D 1 H NMR spectrum at ≥ 400 MHz. Set the relaxation delay ( d1 ) to at least 2.0 seconds.
-
Causality: A sufficient d1 ensures complete longitudinal relaxation ( T1 ) of all spins. This guarantees that the integration of the H4 peak is strictly quantitative and prevents signal distortion during multiplet analysis.
Step 3: 2D NOESY Acquisition
-
Action: Run a 2D NOESY experiment with a mixing time ( tm ) precisely calibrated to 400–500 ms .
-
Causality: For a small molecule like 2-isopropylpiperidine-4-ol (MW ≈ 143 g/mol ), the correlation time ( τc ) is short. A mixing time of 400-500 ms is the "Goldilocks zone"—long enough to allow NOE cross-peaks between H2 and H4 to build up, but short enough to prevent spin diffusion (where magnetization bounces to a third proton, creating a false-positive spatial correlation)[3].
Step 4: Data Processing & Orthogonal Validation
-
Action: Apply a squared sine-bell apodization function during 2D Fourier transformation.
-
Causality: This mathematical window function suppresses truncation artifacts (wiggles) at the base of the peaks and enhances resolution, ensuring that a weak NOE cross-peak is not artificially buried in the noise. Cross-reference the presence/absence of the H2-H4 NOE with the Jaa coupling constants extracted from Step 2.
References
- Benchchem. "2,4-Dimethylpiperidine, trans- | 19683-92-2".
- MDPI. "Phenylpropionamides, Piperidine, and Phenolic Derivatives from the Fruit of Ailanthus altissima".
- RSC Publishing. "Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine".
- ResearchGate. "1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes".
Sources
A Comparative Guide to the Bioactivity of (2S,4R)-2-Isopropylpiperidine-4-ol Based Drug Analogs: A Framework for Discovery
For Researchers, Scientists, and Drug Development Professionals
The (2S,4R)-2-isopropylpiperidine-4-ol scaffold represents a promising starting point in medicinal chemistry. As a stereochemically defined, three-dimensional fragment, it offers a robust framework for the design of novel therapeutic agents. The piperidine ring is a well-established privileged structure in drug discovery, appearing in numerous FDA-approved drugs, where it often imparts favorable pharmacokinetic properties such as improved metabolic stability and bioavailability.[1][2] This guide provides a comparative analysis of the potential bioactivity of drug analogs derived from this core structure, supported by experimental data from structurally related compounds. We will delve into key biological targets, present detailed experimental protocols for bioactivity assessment, and explore the structure-activity relationships (SAR) that govern the pharmacological profiles of these molecules.
The Strategic Advantage of the (2S,4R)-2-Isopropylpiperidine-4-ol Scaffold
The specific stereochemistry of (2S,4R)-2-isopropylpiperidine-4-ol is a critical design element. The fixed spatial arrangement of the isopropyl group at the C2 position and the hydroxyl group at the C4 position provides a defined vector for interaction with biological targets. This can lead to enhanced potency and selectivity compared to racemic or achiral analogs. The isopropyl group offers a lipophilic handle that can be oriented into hydrophobic pockets of target proteins, while the hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for anchoring the molecule within a binding site.
Key Biological Targets and Comparative Bioactivity
While direct comparative studies on a homologous series of (2S,4R)-2-isopropylpiperidine-4-ol analogs are not extensively documented in publicly available literature, we can infer potential bioactivities and structure-activity relationships by examining structurally similar 4-hydroxypiperidine derivatives. Key therapeutic areas where this scaffold is likely to show promise include oncology, infectious diseases, and disorders of the central nervous system (CNS).
Anticancer Activity
Piperidine-based compounds have demonstrated significant potential as anticancer agents.[3][4] Their mechanism of action can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparative Data for Piperidine Analogs Against Cancer Cell Lines:
| Compound ID | Core Structure | R Group Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 15d | Piperidine-based benzamide | Varied substitutions | MDA-MB-436 | 6.99 ± 2.62 | [3] |
| 6a | Piperidine-based benzamide | Varied substitutions | MDA-MB-436 | 8.56 ± 1.07 | [3] |
| 3c | 2-morpholino-4-anilinoquinoline | Morpholine (piperidine isostere) | HepG2 | 11.42 | [5] |
| 3d | 2-morpholino-4-anilinoquinoline | Morpholine (piperidine isostere) | HepG2 | 8.50 | [5] |
Insights from SAR: The data suggests that modifications to the core piperidine structure can significantly impact cytotoxic potency. For instance, in a series of piperidine-based benzamide derivatives, specific substitution patterns led to compounds with potent antiproliferative effects against breast cancer cells (MDA-MB-436).[3]
Antimicrobial (Antifungal) Activity
The piperidine scaffold is also a component of several known antifungal agents.[6][7] Analogs can be designed to target essential fungal enzymes or disrupt the integrity of the fungal cell membrane.
Comparative Data for Piperidine Analogs (Antifungal Activity):
| Compound ID | Core Structure | R Group Modification | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 6i | 2-(Piperidin-4-yl)decahydroisoquinoline | N-dodecyl | Candida krusei | 4 | [6] |
| Compound 6k | 2-(Piperidin-4-yl)decahydroisoquinoline | N-geranyl | Candida krusei | 8 | [6] |
| Compound 6l | 2-(Piperidin-4-yl)decahydroisoquinoline | N-citral | Candida krusei | 8 | [6] |
Insights from SAR: Studies on 2-(piperidin-4-yl)decahydroisoquinoline derivatives reveal that the nature of the N-substituent on the piperidine ring is a critical determinant of antifungal activity.[6] Long alkyl chains, such as a dodecyl group, have been shown to enhance potency against various Candida species.
Central Nervous System (CNS) Activity: Sigma and Opioid Receptor Modulation
The 4-hydroxypiperidine motif is a classic pharmacophore for ligands of CNS targets, including sigma (σ) and opioid receptors.[8][9] These receptors are implicated in a range of neurological and psychiatric disorders, as well as pain modulation.
Comparative Binding Affinity Data for 4-Aryl-4-Hydroxypiperidine Analogs at Opioid Receptors:
| Compound ID | N-Substituent (R) | Aryl Group (Ar) | µ-Ki (nM) | δ-Ki (nM) | κ-Ki (nM) | Reference |
| 1a | -CH3 | Phenyl | 15.2 | 250.6 | 89.4 | [9] |
| 1b | -CH2CH2Ph | Phenyl | 1.8 | 85.3 | 35.1 | [9] |
| 2b | -CH2CH2Ph | 4-Fluorophenyl | 1.2 | 60.1 | 28.9 | [9] |
Comparative Binding Affinity Data for Piperidine Analogs at Sigma Receptors:
| Compound ID | Core Structure | σ1R Ki (nM) | σ2R Ki (nM) | Reference |
| 1 | Piperidine/piperazine-based | 3.2 | - | [3] |
| Haloperidol | 4-Aryl-4-hydroxypiperidine derivative | 2.5 | - | [3] |
| KSK68 | Piperidine derivative | 6.2 | 27 | [2] |
Insights from SAR: For opioid receptor ligands, the substituent on the piperidine nitrogen is crucial for affinity and selectivity.[9] Larger, lipophilic groups like a phenethyl group tend to enhance affinity for the mu-opioid receptor. For sigma receptors, the piperidine moiety is a key structural feature for achieving high affinity.[2][3]
Experimental Protocols for Bioactivity Evaluation
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays relevant to the potential applications of (2S,4R)-2-isopropylpiperidine-4-ol analogs.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound inhibits 50% of cancer cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[10]
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound that prevents visible fungal growth.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Fungal growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.[11]
Protocol 3: GPCR Radioligand Binding Assay
This protocol measures the affinity (Ki) of a compound for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR (e.g., mu-opioid receptor)
-
Radioligand (e.g., [3H]DAMGO for the mu-opioid receptor)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.[12][13]
Visualizing Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the IC50 value of drug analogs.
Caption: Potential signaling pathways modulated by sigma-1 receptor agonists.
Conclusion and Future Directions
The (2S,4R)-2-isopropylpiperidine-4-ol scaffold holds considerable promise for the development of novel therapeutics. By leveraging the principles of structure-activity relationships derived from analogous 4-hydroxypiperidine compounds, researchers can strategically design and synthesize new chemical entities with enhanced potency and selectivity for a range of biological targets. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these analogs, ensuring data integrity and comparability. Future efforts should focus on the synthesis of a focused library of analogs based on this specific scaffold to build a more comprehensive understanding of its SAR and unlock its full therapeutic potential.
References
-
Di Mola, A., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 2023. Available from: [Link]
-
Gao, C., et al. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 2021. Available from: [Link]
-
Krauß, J., et al. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 2022. Available from: [Link]
-
Mphahamele, M. J., et al. Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 2015. Available from: [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
Shcherbakova, A. A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023. Available from: [Link]
-
Szymański, P., et al. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 2023. Available from: [Link]
-
Miller, M. J., et al. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 2011. Available from: [Link]
-
Szymański, P., et al. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. USiena-air, 2023. Available from: [Link]
-
Szymański, P., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry, 2021. Available from: [Link]
-
Al-Hazmi, G. H., et al. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 2024. Available from: [Link]
-
See, T., et al. Antifungal Compounds from Piper Species. Planta Medica, 2011. Available from: [Link]
-
Khan, K. M., et al. Some novel piperidine analogues having strong alpha glucosidase inhibition. Pakistan Journal of Pharmaceutical Sciences, 2015. Available from: [Link]
-
Łowicki, D., & Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2026. Available from: [Link]
-
Abu-Arqoub, D., et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 2024. Available from: [Link]
-
Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Available from: [Link]
-
Maj, J., et al. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. FEBS Letters, 2025. Available from: [Link]
-
Eghtesadi, S. A., et al. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Polycyclic Aromatic Compounds, 2023. Available from: [Link]
-
LiCor. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Available from: [Link]
-
de Oliveira, M. A., & Kiriakidi, S. Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2021. Available from: [Link]
-
dos Santos, J. A., et al. Evaluation of Anti-Candida Potential of Piper nigrum Extract in Inhibiting Growth, Yeast-Hyphal Transition, Virulent Enzymes, and Biofilm Formation. Molecules, 2022. Available from: [Link]
-
Sonawane, S. A., & Phatangare, K. R. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 2016. Available from: [Link]
-
Saini, M. S., et al. Antioxidant potential of piperidine containing compounds-a short review. Research Journal of Pharmacy and Technology, 2017. Available from: [Link]
-
Drug Design. Structure Activity Relationships. Available from: [Link]
-
Sugimoto, H., et al. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 1990. Available from: [Link]
-
Grant, D. M., et al. Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. Journal of Medicinal Chemistry, 1984. Available from: [Link]
-
Alzahrani, A. Y. A., et al. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Advances, 2023. Available from: [Link]
-
Liu, Y., et al. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 2019. Available from: [Link]
-
Yasodha, T., & Moorthy, N. V. Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmaceutical Sciences, 2021. Available from: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pjps.pk [pjps.pk]
- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of Anti-Candida Potential of Piper nigrum Extract in Inhibiting Growth, Yeast-Hyphal Transition, Virulent Enzymes, and Biofilm Formation [mdpi.com]
- 12. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
(2S,4R)-2-Isopropylpiperidine-4-ol proper disposal procedures
The Application Scientist's Guide to the Safe Handling and Disposal of (2S,4R)-2-Isopropylpiperidine-4-ol
Executive Summary
(2S,4R)-2-Isopropylpiperidine-4-ol is a highly valuable chiral building block used extensively in drug development and pharmaceutical synthesis. However, its molecular architecture—specifically the secondary amine within the piperidine ring—imparts significant basicity, nucleophilicity, and potential environmental toxicity. This guide provides drug development professionals and laboratory personnel with a rigorous, EPA-compliant framework for the operational handling, waste segregation, and final disposal of this compound.
Chemical Profiling & Hazard Causality (E-E-A-T)
To manage chemical waste effectively, scientists must first understand the mechanistic behavior of the substance:
-
Basicity and Corrosivity: The nitrogen atom in the piperidine ring possesses a highly accessible lone pair of electrons, making it a strong Lewis base (pKa typically ~10-11 for substituted piperidines). Upon contact with moisture (in the eyes, respiratory tract, or skin), it rapidly generates hydroxide ions, leading to liquefaction necrosis of tissues.
-
Environmental Toxicity: If discharged into the aquatic environment, piperidine derivatives disrupt the cellular membranes of aquatic organisms and drastically alter local pH levels.
-
Reactivity: As both a secondary amine and a secondary alcohol, the molecule is highly nucleophilic. It will react exothermically with strong acids, oxidizing agents, and electrophiles (such as isocyanates or acid chlorides).
Causality in Disposal: Because of these fundamental properties, (2S,4R)-2-Isopropylpiperidine-4-ol can never be flushed down the drain or disposed of in general trash. It must be strictly isolated from acidic waste streams to prevent violent exothermic neutralizations and dangerous gas evolution.
Regulatory Classification & Waste Characterization
Under the [1], laboratories are classified as hazardous waste generators and are legally responsible for their waste from "cradle to grave." While (2S,4R)-2-Isopropylpiperidine-4-ol is not explicitly listed on the P- or U-lists, it is regulated as a Characteristic Hazardous Waste [2] under the following conditions:
-
Corrosivity (D002): If formulated in an aqueous solution exhibiting a pH ≥ 12.5.
-
Ignitability (D001): If dissolved in flammable organic solvents (e.g., methanol, ethanol) with a flash point < 60°C (140°F).
Final disposition must be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF), typically via high-temperature incineration.
Standard Operating Procedure (SOP): Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system, where each step confirms the safety and compliance of the next.
-
Step 1: Waste Segregation & Compatibility Verification
-
Action: Segregate the chemical into a designated "Basic Organic Waste" or "Non-Halogenated Organic Waste" stream.
-
Causality: Mixing basic amines with acidic waste (e.g., hydrochloric acid, sulfuric acid) will cause a rapid, exothermic acid-base neutralization, potentially causing the waste container to over-pressurize, melt, or rupture.
-
-
Step 2: Containerization
-
Action: Use high-density polyethylene (HDPE) or glass carboys. Do not use metal containers (e.g., aluminum or zinc).
-
Causality: Amines can be corrosive to certain metals and may degrade inappropriate plastics over time. HDPE provides excellent chemical resistance to basic organics.
-
-
Step 3: Labeling and Tracking
-
Action: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must state "Hazardous Waste," list the full chemical name ("(2S,4R)-2-Isopropylpiperidine-4-ol" - no abbreviations), and indicate the primary hazards ("Toxic / Corrosive").
-
Validation: Ensure the label is legible and the container is kept tightly closed unless actively adding waste.
-
-
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the container in secondary containment (e.g., a chemically resistant spill tray) within the laboratory's designated SAA.
-
Causality: Secondary containment ensures that if the primary HDPE container fails, the highly basic liquid is captured, preventing environmental release and workplace exposure.
-
-
Step 5: Institutional Transfer
-
Action: Once the container is 90% full, date the label and transfer it to the central waste accumulation area within 3 days for transport by a licensed RCRA-approved hauler.
-
Spill Response & Decontamination Workflow
In the event of a spill, immediate and methodical action is required. According to standards set in [3], the use of inert absorbents is critical for basic organic spills.
Workflow for the safe containment and disposal of (2S,4R)-2-Isopropylpiperidine-4-ol spills.
Protocol for Spill Decontamination:
-
Containment: Surround the spill with an inert absorbent like vermiculite or dry sand. Causality: Never use sawdust or combustible materials; the basicity and potential reactivity of the piperidine derivative can generate heat and ignite organic matter.
-
Collection: Sweep the absorbent into a heavy-duty plastic bag or HDPE bucket using non-sparking tools.
-
Decontamination: Wash the affected surface with a mild, dilute acid (e.g., 1% citric acid) to neutralize residual amine, followed by a thorough water rinse.
-
Validation: Test the final rinse water on the surface with pH paper. A pH of ~7 indicates successful decontamination. Collect all rinsate as hazardous waste.
Quantitative Data & Specifications
Table 1: Waste Compatibility Matrix
| Chemical Class | Compatibility | Causality / Reaction Risk |
|---|---|---|
| Alcohols (Methanol, Ethanol) | Compatible | Miscible; safe for co-disposal in basic organic waste streams. |
| Aliphatic Hydrocarbons | Compatible | Stable; no reactive functional groups to trigger cross-reactions. |
| Strong Acids (HCl, H2SO4) | Incompatible | Violent exothermic neutralization; high risk of boiling, splashing, and container rupture. |
| Strong Oxidizers (Peroxides) | Incompatible | Rapid oxidation of the amine/alcohol; severe fire and explosion hazard. |
| Acid Chlorides / Isocyanates | Incompatible | Rapid nucleophilic attack by the secondary amine; extreme heat generation. |
Table 2: Personal Protective Equipment (PPE) Specifications for Disposal
| PPE Category | Specification | Justification |
|---|---|---|
| Gloves | Heavy-duty Nitrile (>0.4 mm) or Butyl Rubber | Piperidines rapidly permeate thin latex and standard vinyl gloves. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Protects against irreversible corneal damage from splashing basic liquids. |
| Respirator | NIOSH-approved Organic Vapor (OV) Cartridge | Required if handling large volumes outside a fume hood due to vapor toxicity and respiratory irritation. |
References
-
US Environmental Protection Agency (EPA). "Hazardous Waste Generators." EPA.gov.[Link]
-
Electronic Code of Federal Regulations (eCFR). "Title 40, Chapter I, Subchapter I, Part 261 - Identification and Listing of Hazardous Waste." eCFR.gov.[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S,4R)-2-Isopropylpiperidine-4-ol
As researchers and drug development professionals, our commitment to safety is as critical as our pursuit of scientific discovery. The proper handling of specialized chemical reagents is the bedrock of a secure and productive laboratory environment. This guide provides an in-depth, experience-driven protocol for the safe handling of (2S,4R)-2-Isopropylpiperidine-4-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks
The foundational principle of laboratory safety is to understand the potential hazards of the materials in use. Based on extensive data from analogous piperidine compounds, we can anticipate a similar hazard profile for (2S,4R)-2-Isopropylpiperidine-4-ol. This proactive assessment is crucial for selecting PPE that provides true protection.
The primary routes of exposure are inhalation, skin contact, and eye contact.[3][4] The potential health effects range from severe irritation and burns to systemic toxicity.[2][4] Therefore, our PPE strategy must create a complete barrier against these threats.
Table 1: Anticipated Hazard Profile for (2S,4R)-2-Isopropylpiperidine-4-ol
| Hazard Classification | Anticipated Effects & Rationale | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, inhaled, or absorbed through the skin. Piperidine itself is classified as acutely toxic.[2][4] | [2][4][5] |
| Skin Corrosion / Irritation | Expected to cause skin irritation or severe burns upon contact. This is a common characteristic of piperidine derivatives.[2][4][6][7] | [2][4][6][7] |
| Serious Eye Damage / Irritation | Direct contact can cause serious, potentially irreversible eye damage or blindness.[2][4][7] | [2][4][7] |
| Flammability | As with many organic amines, this compound may be a flammable liquid and vapor. Vapors can form explosive mixtures with air.[2] | [2] |
| Respiratory Irritation | Vapors may be irritating to the respiratory tract.[3][6][7] | [3][6][7] |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of simple compliance but a scientifically-backed decision to mitigate specific, identified risks. Each component of your PPE ensemble serves a distinct and vital purpose.
A. Eye and Face Protection: The First Line of Defense
Mandatory Equipment:
-
Chemical Safety Goggles: Must be worn at all times when handling the compound. They must provide a complete seal around the eyes to protect against splashes and vapors. Standard safety glasses are insufficient.[6][8]
-
Face Shield: A full-face shield must be worn over safety goggles, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential, such as transferring or heating.[1]
Causality: Piperidine derivatives are known to cause severe and potentially permanent eye damage.[2][4] The combination of goggles and a face shield provides comprehensive protection against both direct splashes and incidental vapor exposure to the entire face.
B. Skin and Body Protection: An Impermeable Barrier
Mandatory Equipment:
-
Chemically Resistant Gloves: Wear nitrile rubber gloves as a minimum standard.[1] Always double-check the manufacturer's glove compatibility chart for piperidines if available. It is critical to inspect gloves for any signs of degradation or perforation before each use.
-
Flame-Retardant Laboratory Coat: A standard cotton lab coat is not sufficient due to the anticipated flammability risk. A flame-retardant coat is essential.
-
Chemical-Resistant Apron: For larger-scale work or when transferring liquids, a chemical-resistant apron should be worn over the lab coat.
Causality: The dual threat of corrosivity and dermal toxicity necessitates robust skin protection.[2][5] Piperidines can be readily absorbed through the skin, leading to systemic effects. Contaminated clothing must be removed immediately and washed separately before reuse.[6][8][9]
C. Respiratory Protection: Ensuring Clean Air
Mandatory Protocol:
-
Chemical Fume Hood: All handling of (2S,4R)-2-Isopropylpiperidine-4-ol must be conducted inside a certified chemical fume hood to minimize the inhalation of potentially toxic and irritating vapors.[1][4][10]
-
Respiratory Protection (Contingent): In the event of a significant spill or a failure of the primary ventilation controls, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][6] Personnel must be properly fit-tested and trained in its use.
Causality: Inhalation is a primary exposure route for toxic effects.[2][4] Engineering controls, such as a fume hood, are the most effective way to prevent respiratory exposure. A respirator is a critical secondary measure for emergency situations.
Operational Protocol: A Step-by-Step Guide to Safe Handling
A structured workflow minimizes risk and ensures reproducibility. The following protocol integrates PPE use into the entire handling process.
Workflow Diagram: Safe Handling of (2S,4R)-2-Isopropylpiperidine-4-ol
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Methodology
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don the complete PPE ensemble: chemical safety goggles, flame-retardant lab coat, and nitrile gloves. Add a face shield and chemical apron if the procedure warrants it.[1][8]
-
Ensure a spill kit containing a non-combustible absorbent material (e.g., vermiculite, sand) is immediately accessible.[1][5] Do not use paper towels or other combustible materials to clean up spills.[1]
-
-
Handling (Inside Fume Hood):
-
When transferring the chemical, keep the container opening away from your breathing zone.
-
For transfers of significant volumes, ensure containers are grounded and bonded to prevent static electricity discharge, which could be an ignition source.[2][4]
-
After aliquoting the required amount, securely close the primary container.[2][8]
-
-
Post-Handling & Cleanup:
-
Wipe down the work surface in the fume hood with a suitable solvent. Dispose of the cleaning materials as solid hazardous waste.
-
Carefully remove your PPE, starting with the apron, then face shield, and lab coat. Remove gloves last, turning them inside out to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after handling is complete.[6][8]
-
Emergency Procedures: Spill and Exposure Management
In Case of a Small Spill (Inside Fume Hood):
-
Alert colleagues in the immediate area.
-
Contain the spill using a non-combustible absorbent material like sand or vermiculite.[1][5]
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealed container for hazardous waste disposal.[2]
-
Decontaminate the area with a suitable solvent, collecting all materials for disposal as hazardous waste.[1]
In Case of Skin Contact:
-
Immediately proceed to the nearest safety shower.
-
Remove all contaminated clothing while under the shower.[4]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[6][7]
In Case of Eye Contact:
-
Immediately proceed to the nearest eyewash station.
-
Hold eyelids open and flush with water for at least 15 minutes.[4][6][7]
-
Remove contact lenses if present and easy to do so.[4]
-
Seek immediate medical attention.[4]
Logistical Plan: Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling (2S,4R)-2-Isopropylpiperidine-4-ol must be treated as hazardous.
-
Liquid Waste: Unused or waste (2S,4R)-2-Isopropylpiperidine-4-ol, as well as any solvent rinsates from cleaning glassware, must be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and empty containers, must be collected in a separate, clearly labeled hazardous solid waste container.[1]
-
Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[1]
-
Disposal Vendor: The final disposal of all hazardous waste must be handled by a licensed professional waste disposal company in accordance with all local, state, and federal regulations.[1][2][5]
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and responsibility within your laboratory.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Benzylpiperidine.
- Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Antibodies. (n.d.). 1-(2-Aminoethyl)piperidine Safety Data Sheet.
- Kao Chemicals. (2021, June 21). Material Safety Data Sheet.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: Piperidine.
- Fisher Scientific. (2024, March 5). SAFETY DATA SHEET: 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.
- MilliporeSigma. (2025, September 23). SAFETY DATA SHEET: Piperidine.
- Merck. (2021, July 1). Safety Data Sheet.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 3M. (n.d.). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.
- SPI Supplies Division. (n.d.). Safety Data Sheet Section 1: Identification.
- Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025, November 14). SAFETY DATA SHEET: (S,S)-2,2'-Isopropylidenebis(4-isopropyl-2-oxazoline).
- JIS. (2017, January 13). 各国における化学品の分類とJIS規格の比較表 (Comparison table of chemical classification and JIS standards in each country).
- NextSDS. (n.d.). 4-isopropylpiperidin-4-ol — Chemical Substance Information.
- Tokyo Chemical Industry. (2025, November 14). SAFETY DATA SHEET: 4-Isopropylpiperidine.
- KISHIDA CHEMICAL CO., LTD. (2026, January 19). 5-Amino-1,2-dihydroisoquinolin-3(4H)-one - Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.es [fishersci.es]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



